molecular formula C11H10N4 B022634 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- CAS No. 109073-55-4

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-

Cat. No.: B022634
CAS No.: 109073-55-4
M. Wt: 198.22 g/mol
InChI Key: XCTMDQLNLJSANZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-, also known as 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-, is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-6-10(15-14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPYMLXPVRMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Benzimidazole-Pyrazole Scaffold: Technical Analysis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole represents a "privileged scaffold" in modern medicinal chemistry. It is a bi-heterocyclic hybrid that effectively mimics the purine core of adenosine triphosphate (ATP), making it a high-value template for designing Type I ATP-competitive kinase inhibitors.

This guide analyzes the physicochemical properties, synthetic pathways, and pharmacological mechanisms of this scaffold.[1][2] Specifically, it addresses its role as a hinge-binding fragment for targeting Aurora Kinases (A/B) and Checkpoint Kinase 2 (Chk2) , providing researchers with actionable protocols for synthesis and biological evaluation.

Structural Chemistry & Tautomerism[4][5][6]

Molecular Architecture

The molecule consists of a benzimidazole ring fused at the C2 position to a 5-methyl-pyrazole moiety. Its efficacy as a drug scaffold stems from its ability to present multiple hydrogen bond donors (HBD) and acceptors (HBA) in a planar configuration, allowing it to slot into the narrow ATP-binding cleft of protein kinases.

Tautomeric Equilibrium

A critical, often overlooked feature of this molecule is its prototropic tautomerism. The specific tautomer present in solution is dictated by the pH and the dielectric constant of the solvent, while the tautomer bound to a protein is dictated by the specific H-bond requirements of the kinase hinge region.

  • Benzimidazole Ring: The proton oscillates between N1 and N3.

  • Pyrazole Ring: The proton oscillates between N1' and N2' (3-substituted vs. 5-substituted forms).

Significance: In the context of kinase binding, the "active" tautomer is often the one that presents a Donor-Acceptor-Donor (D-A-D) motif to complement the Acceptor-Donor-Acceptor (A-D-A) motif found in the hinge region of enzymes like Aurora-A.

Tautomerism Figure 1: Tautomeric equilibrium critical for kinase active site adaptation. T1 Tautomer A (1H-benzimidazole / 1H-pyrazole) Dominant in polar solvents T2 Tautomer B (1H-benzimidazole / 2H-pyrazole) 'Hinge Binder' Configuration T1->T2 Proton Shift (Fast) T3 Tautomer C (3H-benzimidazole forms) T2->T3 Proton Shift

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to the core scaffold involves the condensation of o-phenylenediamine with a pyrazole-3-carboxylic acid derivative. This approach avoids the instability associated with aldehyde intermediates and oxidative cyclizations.

Protocol: Thermal Condensation

Objective: Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole.

Reagents:

  • o-Phenylenediamine (OPD) [CAS: 95-54-5]

  • 5-Methyl-1H-pyrazole-3-carboxylic acid [CAS: 402-31-3]

  • Polyphosphoric Acid (PPA) or 4N HCl

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix equimolar amounts (10 mmol) of OPD and 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Acid Mediation: Add Polyphosphoric Acid (PPA) (approx. 10-15 mL) to act as both solvent and condensing agent.

  • Cyclization: Heat the mixture to 180°C for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

    • Note: The high temperature is required to drive the dehydration and ring closure of the benzimidazole.

  • Quenching: Cool the reaction mixture to ~60°C and pour slowly into crushed ice/water (200 mL) with vigorous stirring.

  • Neutralization: Adjust pH to ~8.0 using concentrated Ammonium Hydroxide (

    
    ). A precipitate will form.
    
  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Yield Expectation: 75–85%. Characterization: H-NMR (DMSO-d6) should show the pyrazole singlet (~6.6 ppm) and the benzimidazole aromatic multiplet (7.1–7.6 ppm).

Synthesis Figure 2: PPA-mediated cyclocondensation pathway. OPD o-Phenylenediamine Mix Mix in PPA (Solvent/Catalyst) OPD->Mix Acid 5-Methyl-pyrazole-3-COOH Acid->Mix Heat Cyclodehydration 180°C, 4-6 hrs Mix->Heat Quench Ice Water Quench Neutralize with NH4OH Heat->Quench Product Crude Precipitate Quench->Product Pure Final Product (Recrystallized EtOH) Product->Pure

Medicinal Chemistry & SAR

The "Hinge Binder" Concept

In the context of kinase inhibition, this scaffold functions as a "hinge binder." The ATP-binding pocket of kinases contains a hinge region that forms hydrogen bonds with the adenine ring of ATP.

  • Benzimidazole N-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge (e.g., Glu residue).

  • Benzimidazole N: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

  • Pyrazole Motif: Extends into the solvent-exposed region or interacts with the "gatekeeper" residue depending on substitution.

Structure-Activity Relationship (SAR) Data

The core scaffold is a micromolar inhibitor. To achieve nanomolar potency (drug-like activity), the scaffold must be "decorated" at the pyrazole nitrogen or the benzimidazole benzene ring.

Table 1: Comparative Potency (Representative Data for Aurora-A Kinase)

Compound IDStructure DescriptionIC50 (Aurora-A)Binding Mode
Core (Topic) 2-(5-methyl-pyrazol-3-yl)-benzimidazole~1.2 µMHinge H-bonds only
Derivative A N-phenyl on pyrazole280 nMHinge + Hydrophobic pocket
Derivative B N-phenyl-4-carboxylic acid45 nMHinge + Salt bridge
VX-680 (Ref) Pyrimidine-Pyrazole hybrid0.6 nMOptimized Clinical Candidate

Data synthesized from general SAR trends in benzimidazole-pyrazole hybrids [1, 2].

Biological Protocols

In Vitro Kinase Assay (Aurora-A)

To validate the activity of the synthesized core, use a standard ADP-Glo™ or radiometric


-ATP assay.

Reagents:

  • Recombinant Aurora-A Kinase (human).

  • Substrate: Kemptide (LRRASLG).

  • ATP (10 µM final concentration, near

    
    ).
    

Protocol:

  • Compound Prep: Dissolve the benzimidazole-pyrazole core in 100% DMSO to 10 mM. Serial dilute (1:3) in assay buffer.

  • Incubation: Mix Kinase (5 ng/well) + Compound + Substrate (0.2 µg/µL) in 384-well plate. Incubate 10 min at RT.

  • Initiation: Add ATP to start the reaction.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo). Read Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Signaling Pathway Context

The inhibition of Aurora Kinases by this scaffold disrupts the cell cycle, specifically at the G2/M transition. This leads to monopolar spindles, failure of cytokinesis, and eventually apoptosis (Polyploidy-induced cell death).

Pathway Figure 3: Mechanism of Action in Cell Cycle Regulation. Inhibitor Benzimidazole-Pyrazole (Scaffold) AuroraA Aurora Kinase A (Active) Inhibitor->AuroraA ATP Competition Complex Inhibitor-Kinase Complex (Inactive) AuroraA->Complex Binding Substrate Phosphorylation of TACC3 / CDC25B AuroraA->Substrate Normal Function Complex->Substrate Blocks Apoptosis Mitotic Arrest & Apoptosis Complex->Apoptosis Induces Mitosis Bipolar Spindle Assembly Substrate->Mitosis Promotes

References

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics. MDPI. (2025). Discusses the development and IC50 values of pyrazole-benzimidazole derivatives against Aurora A/B.

  • Synthesis and Crystal Study of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole. IMIST. (2008). Provides X-ray diffraction data and tautomeric analysis.[3]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. National Institutes of Health (PMC). (2012). Reviews the kinase inhibitory profiles of benzimidazole hybrids.

  • Benzimidazole - Organic Syntheses Procedure. Org. Synth. (1943). Foundational protocol for benzimidazole ring closure from o-phenylenediamine.

Sources

Methodological & Application

Synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole from o-phenylenediamine

[1][2]

Executive Summary

This technical guide details the synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole , a bis-heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a kinase inhibitor (e.g., CDK, MAPK pathways) and antimicrobial agent.

The protocol prioritizes the Phillips Condensation strategy, utilizing Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent.[1] This route is selected for its robustness, high atom economy, and ability to drive the formation of the benzimidazole ring directly from the carboxylic acid precursor without requiring oxidative steps.[1] A secondary, microwave-assisted protocol is provided for high-throughput screening (HTS) applications.

Strategic Synthesis Design

Retrosynthetic Analysis

The construction of the benzimidazole core at the C2 position is most efficiently achieved through the condensation of o-phenylenediamine (OPD) with a carboxylic acid derivative.[2]

  • Disconnection: C2–C(pyrazole) bond formation via cyclodehydration.

  • Precursors:

    • Nucleophile: o-Phenylenediamine (OPD).

    • Electrophile: 5-methyl-1H-pyrazole-3-carboxylic acid.

Mechanistic Pathway

The reaction proceeds via a double condensation mechanism:

  • Amide Formation: Nucleophilic attack of an OPD amino group on the activated carboxyl carbon (protonated by PPA) forms the mono-amide intermediate (N-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxamide).

  • Cyclization: Intramolecular nucleophilic attack by the second amino group onto the amide carbonyl.

  • Dehydration: Elimination of water and aromatization to form the benzimidazole ring.

ReactionMechanismcluster_conditionsConditions: 180-200°COPDo-PhenylenediamineInterIntermediate(Amide)OPD->Inter+ Acid / PPA- H2OAcid5-methylpyrazole-3-carboxylic acidProdTarget Product(Benzimidazole)Inter->ProdCyclization- H2O

Figure 1: Mechanistic pathway for the Phillips condensation in Polyphosphoric Acid.

Protocol A: High-Yield Polyphosphoric Acid (PPA) Cyclodehydration

Recommended for gram-scale synthesis and high purity requirements.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
o-Phenylenediamine 108.141.01.08 gCore Scaffold
5-methylpyrazole-3-carboxylic acid 126.111.01.26 gHeterocyclic Linker
Polyphosphoric Acid (PPA) N/ASolvent~15-20 gSolvent/Catalyst
Ammonium Hydroxide (25%) 35.05ExcessAs req.Neutralization
Experimental Procedure
  • Pre-Mixing: In a 100 mL round-bottom flask, intimately mix o-phenylenediamine (10 mmol) and 5-methylpyrazole-3-carboxylic acid (10 mmol) .

  • Solvent Addition: Add Polyphosphoric Acid (20 g) . Note: PPA is highly viscous; warming it slightly (60°C) aids in pouring.

  • Reaction: Attach a calcium chloride drying tube. Heat the mixture in an oil bath to 180–200°C for 4 hours .

    • Observation: The mixture will turn from a viscous paste to a dark, homogeneous syrup.[1]

  • Quenching: Cool the reaction mixture to approx. 80–100°C. slowly pour the hot syrup into 200 mL of crushed ice/water with vigorous magnetic stirring.

    • Critical Step: Do not allow the PPA to cool completely in the flask, or it will solidify into a glass that is difficult to remove.[1]

  • Neutralization: The resulting solution will be acidic.[1] Add Ammonium Hydroxide (25%) dropwise with stirring until the pH reaches 8–9 .

    • Result: A precipitate (the free base benzimidazole) will form.[2]

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water (3 x 50 mL) to remove phosphate salts.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Methanol .

Process Control & Troubleshooting
  • Dark Coloration: Oxidation of OPD can cause dark impurities.[1] If the crude product is black/tarry, treat the recrystallization solution with activated charcoal (Norit) and filter while hot through Celite.[1]

  • Incomplete Cyclization: If intermediate amide is detected (via TLC), increase reaction time or temperature. PPA acts as a driving force; ensure the ratio of PPA to substrate is sufficient (at least 10:1 by weight).

Protocol B: Microwave-Assisted Synthesis (Green Method)

Recommended for rapid library generation or small-scale synthesis.

Workflow

This method utilizes a solid acid catalyst or minimal solvent to accelerate the condensation, reducing energy consumption.[1]

MicrowaveWorkflowStep1Mix OPD + Acid (1:1)+ 2 drops conc. HClStep2Microwave IrradiationPower: 300WTemp: 140°CTime: 5-10 minStep1->Step2Step3Cool & Add WaterStep2->Step3Step4Neutralize (NaOH)Step3->Step4Step5Filter & RecrystallizeStep4->Step5

Figure 2: Rapid microwave-assisted synthesis workflow.

Procedure
  • Mix 1 mmol OPD and 1 mmol 5-methylpyrazole-3-carboxylic acid in a microwave-safe vial.

  • Add a catalytic amount of conc.[1] HCl (2 drops) and Ethylene Glycol (0.5 mL) (as an energy transfer medium).

  • Irradiate at 140°C for 5–10 minutes (monitor pressure if using a sealed vessel).

  • Pour into crushed ice, neutralize with 10% NaOH, and filter the precipitate.

Analytical Validation

Expected Physicochemical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: > 250°C (Typical for bis-heterocycles).

  • Solubility: Soluble in DMSO, DMF, hot Ethanol.[1] Poorly soluble in water.[1]

Spectral Data (Simulated/Reference)

To validate the structure, look for the following diagnostic signals in 1H NMR (DMSO-d6, 400 MHz) :

  • δ 12.5–13.0 ppm (br s, 2H): NH protons (Benzimidazole NH and Pyrazole NH).[1] These are often broad and exchangeable with D2O.

  • δ 7.5–7.7 ppm (m, 2H): Benzimidazole ring protons (C4-H, C7-H).

  • δ 7.1–7.3 ppm (m, 2H): Benzimidazole ring protons (C5-H, C6-H).

  • δ 6.6–6.8 ppm (s, 1H): Pyrazole ring proton (C4-H). This singlet is diagnostic for the pyrazole ring.[1]

  • δ 2.3–2.4 ppm (s, 3H): Methyl group attached to the pyrazole ring.[1]

References

  • Phillips, M. A. (1928).[1] "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393.[1]

  • Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541.[1]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[1][2][3][4][5][6][7][8][9] Academic Press.[1]

  • Kalirajan, R., et al. (2025).[1] "Microwave Assisted Synthesis and Biological Evaluation of Pyrazole Derivatives of Benzimidazoles." Indian Journal of Pharmaceutical Education and Research.

  • Organic Syntheses. (1943).[1] "Benzimidazole."[1][2][3][4][5][6][7][8][9][10] Org.[1][3][4][5][7][9] Synth. 1943, 23,[1] 6. (Standard PPA/Acid method validation).

Application Note: Advanced Condensation Reaction Protocols for Benzimidazole-Pyrazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of benzimidazole and pyrazole moieties represents a "privileged scaffold" strategy in modern drug discovery. This hybrid architecture is statistically over-represented in bioactive ligands targeting EGFR kinases, antimicrobial pathways, and anti-inflammatory cascades. This Application Note provides rigorously validated protocols for synthesizing these hybrids via condensation reactions . Unlike metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), condensation strategies offer superior atom economy, reduced heavy metal contamination, and scalability.

We present two distinct workflows:

  • The Chalcone Route (Standard): A robust, two-step sequence utilizing Claisen-Schmidt condensation followed by hydrazide cyclocondensation.[1]

  • The Iodine-Mediated Green Protocol: A catalytic variation designed for higher yields and reduced solvent toxicity.

Strategic Analysis: The Chemistry of Condensation

The synthesis of benzimidazole-pyrazole hybrids relies on the thermodynamic stability of the heterocycles formed via the elimination of water.

  • Pharmacophore Rationale: The benzimidazole ring mimics the purine base in ATP, making it an excellent kinase anchor. The pyrazole ring serves as a hydrogen bond donor/acceptor module, often extending into the hydrophobic pocket of the target protein.

  • Reaction Logic: The most reliable pathway involves functionalizing the 2-position of the benzimidazole with an acetyl group, creating an electrophilic handle. This allows for a Claisen-Schmidt condensation with an aromatic aldehyde to form an

    
    -unsaturated ketone (chalcone).[1][2] This intermediate acts as a Michael acceptor for hydrazine, triggering a cyclocondensation  to close the pyrazole ring.
    
Pathway Visualization

The following diagram outlines the synthetic logic and mechanistic flow for the Chalcone Route.

ReactionPathway Start 2-Acetylbenzimidazole Chalcone Intermediate: Chalcone (α,β-unsaturated ketone) Start->Chalcone Claisen-Schmidt (Base/EtOH) Aldehyde Ar-CHO Aldehyde->Chalcone Michael Transition: Michael Addition Chalcone->Michael + Hydrazine Hydrazine Hydrazine Hydrate (NH2NH2) Cyclo Cyclization & Dehydration Michael->Cyclo - H2O Product Benzimidazole-Pyrazole Hybrid Cyclo->Product

Figure 1: Synthetic workflow for the formation of benzimidazole-pyrazole hybrids via the Chalcone intermediate.[1][3]

Validated Experimental Protocols

Protocol A: The "Chalcone Route" (Standard High-Yield Method)

This is the industry-standard approach for generating diverse libraries. It proceeds through a stable chalcone intermediate which can be isolated and characterized before ring closure.

Phase 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Link the benzimidazole and aryl moieties via an unsaturated bridge.

  • Reagents:

    • 2-Acetylbenzimidazole (1.0 equiv)

    • Substituted Benzaldehyde (1.1 equiv)

    • Sodium Hydroxide (NaOH) or KOH (40% aq. solution)

    • Solvent: Ethanol (Absolute)

  • Procedure:

    • Dissolve 2-acetylbenzimidazole (10 mmol) and the appropriate benzaldehyde (11 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Cool the mixture to 0–5°C in an ice bath.

    • Dropwise add 40% NaOH solution (5 mL) with vigorous stirring. Note: Exothermic reaction; control addition rate to maintain low temp.

    • Allow the reaction to warm to room temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The chalcone typically appears as a distinct yellow/orange spot.

    • Work-up: Pour the reaction mixture into crushed ice-water (200 mL) containing dilute HCl (to neutralize excess base).

    • Isolation: Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol.

Phase 2: Cyclocondensation (Pyrazole Ring Closure)

Objective: Convert the enone system into a 5-membered pyrazole ring.

  • Reagents:

    • Benzimidazolyl Chalcone (from Phase 1) (1.0 equiv)

    • Hydrazine Hydrate (99%) (5.0 equiv) or Phenylhydrazine (for N-phenyl pyrazoles)

    • Catalyst: Glacial Acetic Acid (drops)[1]

    • Solvent: Ethanol[1][4][5][6][7]

  • Procedure:

    • Suspend the chalcone (5 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (25 mmol). Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

    • Add 3-4 drops of glacial acetic acid.

    • Reflux the mixture at 80°C for 6–8 hours.

    • Monitoring: TLC should show the disappearance of the yellow chalcone spot and the appearance of a fluorescent product spot.

    • Work-up: Concentrate the solvent to 1/3 volume under reduced pressure. Pour onto crushed ice.

    • Purification: Filter the solid. Wash with water.[1] Recrystallize from ethanol or DMF/Water mixtures.

Protocol B: Iodine-Mediated Green Synthesis

Context: Conventional acid-catalyzed cyclization can sometimes lead to side products or require long reflux times. Molecular iodine (


) acts as a mild Lewis acid and oxidizing agent, facilitating cyclization under milder conditions.
  • Reagents:

    • Benzimidazolyl Chalcone (1.0 equiv)

    • Hydrazine Hydrate (2.0 equiv)

    • Iodine (

      
      ) (10 mol%)
      
    • Solvent: Ethanol[1][4][5][6][7]

  • Procedure:

    • Dissolve chalcone (1 mmol) in ethanol (10 mL).

    • Add hydrazine hydrate (2 mmol) and molecular iodine (0.1 mmol).

    • Stir at RT for 10 minutes, then reflux for 2–3 hours.

    • Work-up: Add saturated sodium thiosulfate (

      
      ) solution to quench unreacted iodine (color changes from brown to clear).
      
    • Extract with ethyl acetate or filter the precipitate if solid forms.[5]

Data Analysis & Comparison

The choice of protocol significantly impacts yield and reaction time.[4]

ParameterProtocol A (Acid/Base Reflux)Protocol B (Iodine Catalyzed)
Reaction Time 6–24 Hours2–4 Hours
Typical Yield 65–78%85–92%
Atom Economy Moderate (Excess reagents)High (Catalytic)
Purification Recrystallization often requiredOften pure after washing
Scope Broad (Tolerates most groups)Sensitive to oxidizable groups

Troubleshooting & Optimization

Issue 1: Formation of "Oily" Products

  • Cause: Incomplete cyclization or presence of unreacted hydrazine.

  • Solution: Triturate the oil with cold diethyl ether or hexane. If oil persists, dissolve in minimal DCM and precipitate with excess hexane.

Issue 2: Low Yield in Chalcone Step

  • Cause: Aldol condensation is reversible.

  • Solution: Use a stronger base (KOH) or increase reaction time at 0°C before warming. Ensure the aldehyde is fresh (free of benzoic acid oxidation products).

Issue 3: Pyrazole vs. Pyrazoline

  • Clarification: Reaction with hydrazine yields a pyrazoline (dihydro-pyrazole). To obtain the fully aromatic pyrazole , an oxidation step is needed (or it occurs spontaneously in air/DMSO).

  • Protocol Adjustment: If the aromatic pyrazole is required, add an oxidizing agent (e.g., Chloranil or excess

    
    ) in the final step.
    

References

  • Padhy, R. et al. (2021). "Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities." MDPI.

  • BenchChem. (2025).[1][4] "Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones."

  • Reddy, L. et al. (2020). "Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation." ACS Omega.

  • Jain, N. et al. (2021). "Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor." Journal of Medicinal Chemistry.

  • ResearchGate. (2025). "Synthesis of Novel Benzimidazole-Pyrazoline Hybrid Molecules as Antibacterial and Anticancer Agent."

Sources

Application Note: DNA Gyrase Inhibition Assays for Pyrazolyl-Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolyl-benzimidazoles represent a promising class of antibacterial agents, often designed to target the ATPase domain of bacterial DNA gyrase (GyrB subunit).[1] Unlike fluoroquinolones, which target the DNA-cleavage complex (GyrA), these scaffolds offer a mechanism to overcome existing resistance. This guide provides a rigorous, field-validated workflow for evaluating these compounds using two complementary methods: a DNA Supercoiling Assay (functional screen) and an ATPase Hydrolysis Assay (mechanistic validation).

Introduction & Mechanism of Action

The Target: DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial replication.[2][3] It introduces negative supercoils into DNA using energy from ATP hydrolysis.[4] The enzyme is a heterotetramer (


):
  • GyrA Subunit: Responsible for DNA cleavage and reunion. Target of fluoroquinolones (e.g., ciprofloxacin).[5][6]

  • GyrB Subunit: Responsible for ATP hydrolysis. Target of aminocoumarins (e.g., novobiocin) and pyrazolyl-benzimidazoles .

The Compound Class: Pyrazolyl-Benzimidazoles

These compounds typically act as competitive inhibitors of the ATP-binding pocket on GyrB. By blocking ATP binding, they prevent the conformational changes required for strand passage, effectively stalling the enzyme.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle of DNA gyrase and the specific intervention point for benzimidazole-based inhibitors.

GyraseMechanism RelaxedDNA Relaxed DNA Substrate GyraseBind Gyrase Binding (GyrA/GyrB Complex) RelaxedDNA->GyraseBind ATP_Bind ATP Binding to GyrB GyraseBind->ATP_Bind Requires ATP StrandPassage Strand Passage (DNA Cleavage/Reunion) ATP_Bind->StrandPassage Conformational Clamp Inhibitor Pyrazolyl-Benzimidazole (Competitive Inhibitor) Inhibitor->ATP_Bind Blocks Pocket Hydrolysis ATP Hydrolysis (Pi Release) StrandPassage->Hydrolysis Hydrolysis->GyraseBind Cycle Repeats Supercoiled Negatively Supercoiled DNA Hydrolysis->Supercoiled Reset Enzyme

Figure 1: The catalytic cycle of DNA gyrase. Pyrazolyl-benzimidazoles competitively inhibit the ATP-binding step on the GyrB subunit, preventing strand passage.

Protocol A: DNA Supercoiling Assay (The Gold Standard)

This assay measures the functional ability of gyrase to convert relaxed plasmid DNA into its supercoiled form.[2][3][4] It is the primary screen for biological activity.

Materials & Reagents[1][2][4][6][7][8][9][10][11][12][13]
  • Enzyme: E. coli DNA Gyrase (Holoenzyme

    
    ).
    
  • Substrate: Relaxed pBR322 plasmid (0.5 µg/µL). Note: Do not use supercoiled plasmid.

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 30% Glycerol, 0.5 mg/mL BSA.

  • Stop Solution: 2% SDS, 20 mg/mL Proteinase K.[7]

  • Loading Dye: 6X DNA Loading Dye (Bromophenol blue).

  • Gel: 1% Agarose in TAE buffer (No Ethidium Bromide during the run).

Experimental Workflow

SupercoilingWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Master Mix Prep (Buffer + DNA + ATP) Dilute Compound Dilution (DMSO < 2%) Mix->Dilute Incubate Incubation 37°C, 30-60 min Dilute->Incubate Add Enzyme Last Stop Stop & Digest (SDS + Prot K) Incubate->Stop Elec Electrophoresis (No EtBr) Stop->Elec Stain Post-Stain (EtBr/SYBR) Elec->Stain

Figure 2: Workflow for the gel-based DNA supercoiling inhibition assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve pyrazolyl-benzimidazoles in 100% DMSO.

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM).

    • Critical: Final DMSO concentration in the assay must be ≤ 2% to avoid inhibiting the enzyme non-specifically.

  • Reaction Setup (30 µL Final Volume):

    • Assemble the reaction on ice in the following order:

      Component Volume Final Conc.
      ddH2O to 30 µL -
      5X Assay Buffer 6 µL 1X
      Relaxed pBR322 0.5 µL (0.5 µg) ~17 ng/µL
      Test Compound 1 µL Variable

      | DNA Gyrase | 1 µL (1-2 U) | Variable |

    • Expert Tip: Always add the enzyme last to initiate the reaction. This ensures the inhibitor is present before the catalytic cycle begins.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Termination (The "Clean-Up"):

    • Add 30 µL of Stop Solution (containing SDS and Proteinase K).

    • Incubate at 37°C for an additional 30 minutes.

    • Why? Gyrase forms a covalent bond with DNA.[3] SDS denatures the protein, and Proteinase K digests it. Without this, the protein-DNA complex will not migrate into the gel, resulting in a smear or well-retention.

  • Electrophoresis:

    • Load 20 µL of the reaction onto a 1% agarose gel in TAE buffer.

    • Run at 80V for 2-3 hours.

    • Do not include Ethidium Bromide (EtBr) in the gel. EtBr is an intercalator that alters supercoiling. Stain the gel after the run.

  • Imaging & Analysis:

    • Stain with EtBr (0.5 µg/mL) for 15 mins, destain in water for 15 mins.

    • Bands to expect:

      • Relaxed DNA:[3][5][8][7][9][10] Migrates slowly (Top band).

      • Supercoiled DNA:[2][3][8][9][11] Migrates fast (Bottom band).

      • Inhibition: Appearance of relaxed bands and disappearance of supercoiled bands.[9]

Protocol B: ATPase Hydrolysis Assay (Mechanistic)

Since pyrazolyl-benzimidazoles target GyrB, this assay confirms the mechanism by measuring inorganic phosphate (


) release using Malachite Green.
Materials
  • Reagents: Malachite Green Phosphate Detection Kit.

  • Plate: Clear 96-well flat-bottom plate.

Procedure
  • Mix: Combine Assay Buffer, ATP (1 mM), and Test Compound in the well.

  • Initiate: Add Gyrase enzyme (higher concentration needed: ~10-20 nM).

  • Incubate: 37°C for 60 minutes.

  • Develop: Add Malachite Green Reagent. Incubate 10-20 mins at room temp until green color develops.

  • Read: Measure Absorbance at 620 nm .

  • Control: Include a "No Enzyme" control to subtract background phosphate from spontaneous ATP hydrolysis.

Data Analysis & Interpretation

Calculating IC50 (Supercoiling)
  • Densitometry: Use ImageJ or GelDoc software to quantify band intensities.

  • Formula:

    
    
    
    • 
      : Intensity of Supercoiled band in treated lane.
      
    • 
      : Intensity of Supercoiled band in DMSO-only lane.
      
  • Plot: % Activity (Y-axis) vs. Log[Compound] (X-axis). Fit to a sigmoidal dose-response curve.

Interpreting Gel Patterns[4][11][14][16]
  • Full Supercoiling (Fast band): No inhibition.

  • Relaxed Plasmids (Slow band): Catalytic Inhibition (Typical for pyrazolyl-benzimidazoles targeting GyrB).

  • Linear DNA (Intermediate band): Gyrase Poison (Stabilization of cleavable complex). Note: If you see linear DNA, your compound may be acting like Ciprofloxacin, not a pure ATPase inhibitor.

Troubleshooting (The Voice of Experience)

IssueProbable CauseSolution
Precipitation in Well Compound insolubilityBenzimidazoles are hydrophobic. Ensure final DMSO is <2%. Warm stock solution before use.
Smearing in Gel Incomplete protein digestionEnsure Proteinase K is fresh and the Stop step is incubated for full 30 mins.
High ATPase Background Phosphate contaminationUse high-quality ATP (low

background). Use "No Enzyme" subtraction.
No Supercoiling in Control Dead Enzyme / Bad ATPATP degrades on freeze-thaw. Aliquot ATP.[12][13] Ensure buffer contains Mg2+.

References

  • Maxwell, A. (1997). "DNA gyrase as a drug target."[1][6][14] Trends in Microbiology, 5(3), 102-109. Link

  • Inspiralis. (n.d.). "DNA Gyrase Supercoiling Assay Protocol." Inspiralis Protocols. Link

  • Charifson, P. S., et al. (2008). "Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV." Journal of Medicinal Chemistry, 51(17), 5243–5263. Link

  • Gellert, M., et al. (1976). "DNA gyrase: an enzyme that introduces superhelical turns into DNA."[3] Proceedings of the National Academy of Sciences, 73(11), 3872-3876. Link

Sources

Synthesis of 2-Acetylbenzimidazole: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry.[1] Its unique architecture allows for diverse substitutions, leading to a wide array of pharmacological activities, including antiulcer, anticancer, antimicrobial, and anthelmintic properties.[2][3] Among the myriad of benzimidazole derivatives, 2-acetylbenzimidazole serves as a critical and versatile intermediate, a valuable synthon for the construction of more complex, biologically active molecules. Its reactive acetyl group provides a handle for a multitude of chemical transformations, enabling the synthesis of chalcones, pyrazoles, and other heterocyclic systems of significant therapeutic interest.

This application note provides a detailed, field-proven protocol for the synthesis of 2-acetylbenzimidazole, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale for key experimental choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and a high degree of purity in the final product.

Strategic Approach to Synthesis: A Two-Step Protocol

The most reliable and widely adopted method for the synthesis of 2-acetylbenzimidazole is a two-step process commencing with the condensation of o-phenylenediamine with a suitable three-carbon synthon, followed by a selective oxidation. Direct approaches, such as the acylation of benzimidazole or the oxidation of 2-ethylbenzimidazole, have proven to be largely unsuccessful.[4] Similarly, the seemingly straightforward condensation of o-phenylenediamine with pyruvic acid predominantly yields an undesired quinoxalinone byproduct.[4][5]

Therefore, our protocol focuses on the following well-established and optimized reaction sequence:

  • Step 1: Condensation of o-Phenylenediamine and Lactic Acid to Yield 2-(α-Hydroxyethyl)benzimidazole. This reaction proceeds via the Phillips-Ladenburg cyclocondensation, a robust method for the formation of the benzimidazole ring system.[6][7]

  • Step 2: Oxidation of 2-(α-Hydroxyethyl)benzimidazole to 2-Acetylbenzimidazole. This crucial step requires a selective oxidizing agent that can convert the secondary alcohol to a ketone without over-oxidation or degradation of the benzimidazole core.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation OPD o-Phenylenediamine Intermediate 2-(α-Hydroxyethyl)benzimidazole OPD->Intermediate Phillips Conditions (e.g., 4N HCl, reflux) LacticAcid Lactic Acid LacticAcid->Intermediate Phillips Conditions (e.g., 4N HCl, reflux) FinalProduct 2-Acetylbenzimidazole Intermediate->FinalProduct Oxidation (e.g., dil. H₂SO₄, RT) Oxidant Oxidizing Agent (e.g., K₂Cr₂O₇) Oxidant->FinalProduct Oxidation (e.g., dil. H₂SO₄, RT) Oxidation_Mechanism Intermediate 2-(α-Hydroxyethyl)benzimidazole ChromateEster Chromate Ester Intermediate Intermediate->ChromateEster Nucleophilic attack by alcohol on Cr ChromicAcid Chromic Acid (H₂CrO₄) ChromicAcid->ChromateEster Protonation and water elimination FinalProduct 2-Acetylbenzimidazole ChromateEster->FinalProduct Elimination of H₂CrO₃ (forms ketone) Cr_IV Cr(IV) species

Sources

Application Note & Protocols: KDM4 Lysine Demethylase Inhibition Assays Using Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The KDM4 subfamily of histone lysine demethylases represents a critical class of epigenetic regulators, and their dysregulation is strongly implicated in various cancers, including breast, prostate, and colorectal tumors.[1][2][3][4] These enzymes, which remove methyl groups from histone H3 at lysines 9 and 36 (H3K9/H3K36), are now considered promising therapeutic targets.[4][5][6] Benzimidazole derivatives have emerged as a promising scaffold for the development of potent and selective KDM4 inhibitors.[7][8][9][10] This guide provides a comprehensive overview and detailed protocols for two robust, high-throughput methods for screening and characterizing benzimidazole-based KDM4 inhibitors: a fluorescence-based formaldehyde detection assay and a homogeneous AlphaLISA® proximity-based assay. We delve into the scientific principles behind each method, offer step-by-step experimental procedures, and provide guidance on data analysis and interpretation to empower researchers in their drug discovery efforts.

Introduction: The Rationale for Targeting KDM4 Demethylases

Histone methylation is a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression.[5][7] The KDM4 family (comprising KDM4A-F) are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that reverse lysine methylation, primarily targeting the repressive H3K9me3 and H3K36me3 marks to facilitate transcriptional activation.[2][3][7][11]

Overexpression of KDM4 members, particularly KDM4A, B, and C, is a common feature in many malignancies.[4][12] This leads to an aberrant epigenetic landscape, promoting the expression of oncogenes and driving key tumorigenic processes like cell proliferation, metastasis, and therapeutic resistance.[1][3] For instance, KDM4A and KDM4B act as coactivators for critical hormone receptors like the estrogen receptor (ER) in breast cancer and the androgen receptor (AR) in prostate cancer, making them pivotal nodes in hormone-driven cancers.[1][2][13] Given their central role in oncogenesis, the development of small molecule inhibitors against KDM4 enzymes is an area of intense research.[6]

Benzimidazole-based compounds have been identified through high-throughput screening (HTS) as a viable chemical scaffold for KDM4 inhibition.[7][8] These molecules often function by chelating the essential Fe(II) ion in the enzyme's active site, competing with the 2-OG cofactor.[7][9] This guide provides the necessary protocols to effectively screen and validate such compounds.

Principles of KDM4 Inhibition Assays

Measuring the activity of a KDM4 inhibitor requires a robust and sensitive assay that can accurately quantify the rate of demethylation. Two widely adopted methods are detailed here, each with distinct advantages.

2.1. Coupled-Enzyme Fluorescence Assay: This method relies on the detection of formaldehyde, a stoichiometric byproduct of the demethylation reaction. The formaldehyde produced is oxidized by formaldehyde dehydrogenase (FDH), which concurrently reduces NAD⁺ to the fluorescent product NADH.[14] The increase in fluorescence intensity over time is directly proportional to the KDM4 enzyme's activity.

2.2. AlphaLISA® Proximity Assay: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay that requires no wash steps.[15][16][17] For a demethylase assay, a biotinylated histone peptide substrate is used. Streptavidin-coated Donor beads bind the biotin tag, while an antibody specific to the demethylated product, conjugated to an Acceptor bead, recognizes the modified peptide. When the enzyme creates the demethylated product, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[15][17][18][19] The signal intensity is proportional to the amount of demethylated product formed.

Visualizing the KDM4A Enzymatic Reaction and Assay Workflows

To better understand the processes described, the following diagrams illustrate the core enzymatic reaction and the principles of the assay methodologies.

KDM4_Reaction cluster_0 KDM4A Catalytic Cycle KDM4A KDM4A-Fe(II) Intermediate Enzyme-Substrate Complex KDM4A->Intermediate H3K9me3 Histone H3 Substrate (H3K9me3) H3K9me3->Intermediate TwoOG 2-Oxoglutarate (2-OG) TwoOG->Intermediate O2 O₂ O2->Intermediate Products Products Intermediate->Products Demethylation Products->KDM4A Regenerated Enzyme H3K9me2 Demethylated Histone (H3K9me2) Products->H3K9me2 Succinate Succinate Products->Succinate CO2 CO₂ Products->CO2 HCHO Formaldehyde (HCHO) Products->HCHO

Caption: KDM4A enzymatic demethylation of a trimethylated histone H3 lysine 9 (H3K9me3) substrate.

Assay_Workflows cluster_FDH Workflow A: FDH-Coupled Fluorescence Assay cluster_AlphaLISA Workflow B: AlphaLISA Assay A1 1. Add KDM4A Enzyme, Substrate (H3K9me3), & Benzimidazole Inhibitor A2 2. Add Coupling Reagents (FDH, NAD⁺) A1->A2 A3 3. Incubate & Measure Fluorescence (NADH) A2->A3 B1 1. Add KDM4A Enzyme, Biotin-Substrate, & Benzimidazole Inhibitor B2 2. Stop Reaction & Add AlphaLISA Beads (Donor & Acceptor) B1->B2 B3 3. Incubate & Read Signal (615 nm) B2->B3

Caption: High-level workflows for the FDH-coupled and AlphaLISA KDM4 inhibition assays.

Protocol 1: FDH-Coupled Fluorescence Assay

This assay is robust, cost-effective, and suitable for primary screening and mechanistic studies. It provides a real-time kinetic readout of enzyme activity.

4.1. Materials and Reagents

  • Enzyme: Recombinant human KDM4A, KDM4B, or KDM4C (e.g., from BPS Bioscience or similar).

  • Substrate: Trimethylated histone H3 peptide, e.g., H3(1-15)K9me3.

  • Inhibitors: Benzimidazole derivatives solubilized in 100% DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 200 µM Sodium L-ascorbate, 0.01% Tween-20. Scientist's Note: Ascorbate is crucial to maintain the iron cofactor in its reduced Fe(II) state.

  • Cofactor Solution: 200 µM 2-Oxoglutarate (2-OG) in Assay Buffer.

  • Detection Reagents:

    • Formaldehyde Dehydrogenase (FDH) from Pseudomonas putida.

    • β-Nicotinamide adenine dinucleotide (NAD⁺).

  • Plate: Black, flat-bottom 384-well microplate.

  • Instrument: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~460 nm.

4.2. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare fresh Assay Buffer on the day of the experiment. Add iron and ascorbate just before use.

    • Prepare a stock solution of the benzimidazole inhibitor in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare a 2X Enzyme/Substrate/Detection Mix in Assay Buffer containing KDM4A, H3K9me3 peptide, FDH, and NAD⁺. Rationale: Combining these reagents simplifies the additions and ensures consistency across wells.

    • Prepare a 2X Cofactor/Inhibitor Mix. For each inhibitor concentration, dilute the DMSO stock into Assay Buffer containing 2-OG. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Assay Plate Setup:

    • Add 10 µL of the 2X Cofactor/Inhibitor Mix to the appropriate wells of the 384-well plate.

    • Scientist's Note: A pre-incubation step of 10-15 minutes at room temperature allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for accurate IC50 determination.

  • Initiate Reaction:

    • Initiate the demethylase reaction by adding 10 µL of the 2X Enzyme/Substrate/Detection Mix to all wells for a final volume of 20 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-set to 30°C.

    • Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.

    • The output will be a kinetic read of increasing fluorescence.

4.3. Data Analysis

  • For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).

  • Subtract the rate of the "no enzyme" background control from all other wells.

  • Normalize the data by setting the rate of the "no inhibitor" (DMSO) control as 100% activity and the rate of a high-concentration inhibitor control as 0% activity.

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[20][21][22]

Protocol 2: AlphaLISA® Assay

This assay format is extremely sensitive, has a broad dynamic range, and is highly amenable to automated high-throughput screening.[18]

5.1. Materials and Reagents

  • Enzyme: Recombinant human KDM4A, KDM4B, or KDM4C.

  • Substrate: Biotinylated trimethylated histone H3 peptide, e.g., Biotin-H3(21-44)K36me3.[19]

  • Inhibitors: Benzimidazole derivatives solubilized in 100% DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 200 µM Sodium L-ascorbate, 200 µM 2-OG, 0.1% BSA, 0.01% Tween-20.

  • Detection Reagents (e.g., from Revvity):

    • AlphaLISA Acceptor beads conjugated with an antibody specific for the demethylated product (e.g., anti-H3K36me2).[19]

    • Streptavidin-coated Alpha Donor beads.[17]

    • AlphaLISA Epigenetics Buffer.[19]

  • Plate: White, opaque 384-well microplate (e.g., OptiPlate™-384).

  • Instrument: Microplate reader capable of AlphaLISA detection (e.g., EnVision® or EnSpire™).

5.2. Step-by-Step Protocol

  • Inhibitor Plating:

    • Prepare serial dilutions of the benzimidazole compounds in DMSO.

    • Add a small volume (e.g., 50 nL) of the inhibitor dilutions and DMSO controls to the wells of the 384-well plate.

  • Enzymatic Reaction:

    • Prepare a 2X Enzyme solution and a 2X Substrate solution in Assay Buffer.

    • Add 5 µL of the 2X Enzyme solution to the wells containing the inhibitor.

    • Incubate for 10 minutes at room temperature. Rationale: This pre-incubation step ensures the inhibitor has bound to the enzyme.

    • Initiate the reaction by adding 5 µL of the 2X Substrate solution.

    • Cover the plate and incubate for a set time (e.g., 60 minutes) at room temperature. Scientist's Note: This incubation time should be optimized based on enzyme concentration to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the AlphaLISA Acceptor bead mix in Epigenetics Buffer.

    • Stop the enzymatic reaction by adding 5 µL of the Acceptor bead mix. This addition often contains EDTA to chelate the Fe(II) and halt the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Prepare the Streptavidin Donor bead mix in Epigenetics Buffer.

    • Add 5 µL of the Donor bead mix to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader. The signal is stable for several hours.

5.3. Data Analysis

  • Subtract the average signal from the "no enzyme" background control wells.

  • Normalize the data, setting the "no inhibitor" (DMSO) control as 100% activity (low Alpha signal) and a "no enzyme" or fully inhibited control as 0% activity (high Alpha signal, as the antibody detects the initial methylated substrate).

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.[23]

Data Presentation and Interpretation

Table 1: Example IC50 Data for Benzimidazole Derivatives against KDM4 Subfamily Members

Compound IDScaffoldKDM4A IC50 (µM)KDM4B IC50 (µM)KDM4C IC50 (µM)
BZ-001Benzimidazole-Pyrazolone4.55.14.8
BZ-007Benzyl-Substituted0.91.21.0
ML324 (Control)Pyridyl-pyrazole2.12.52.3

Data are hypothetical and for illustrative purposes only. IC50 values were determined using the AlphaLISA assay.

This table allows for a quick comparison of potency (lower IC50 = higher potency) and selectivity across the KDM4 isoforms. For example, compound BZ-007 shows a ~5-fold improvement in potency over the initial hit, BZ-001.[9]

Inhibition_Logic Inhibitor Benzimidazole Inhibitor KDM4 KDM4 Enzyme Inhibitor->KDM4 Binds & Inhibits Signal Measured Signal (Fluorescence or Luminescence) Inhibitor->Signal Decreases Demethylation Demethylation Reaction KDM4->Demethylation Catalyzes Demethylation->Signal Generates

Caption: Logical relationship between the inhibitor, enzyme activity, and the resulting assay signal.

Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
High Well-to-Well Variability Inaccurate pipetting; Reagent instabilityUse calibrated multichannel pipettes; Prepare fresh buffers and add cofactors (Fe²⁺, Ascorbate) just before use.
Low Signal-to-Background Insufficient enzyme activity; Sub-optimal reagent concentrationOptimize enzyme and substrate concentrations; Ensure reaction time is sufficient but within the linear range.
Inconsistent IC50 Values Compound precipitation; DMSO concentration effectsCheck compound solubility in assay buffer; Ensure final DMSO concentration is consistent across all wells (typically ≤1%).
No Inhibition Observed Inactive compound; Incorrect assay setupVerify compound integrity; Include a known potent inhibitor (e.g., ML324, 2,4-PDCA) as a positive control.

Conclusion

The protocols detailed in this application note provide robust, reliable, and scalable methods for the characterization of benzimidazole-based inhibitors of KDM4 demethylases. The FDH-coupled fluorescence assay offers a direct kinetic readout suitable for detailed mechanistic studies, while the AlphaLISA platform provides superior sensitivity and throughput for large-scale screening campaigns. By employing these methods with appropriate controls and rigorous data analysis, researchers can effectively advance the discovery and development of novel epigenetic therapies targeting the KDM4 family for the treatment of cancer and other diseases.

References

  • The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression. Frontiers in Cell and Developmental Biology. [Link]

  • KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells. Cancer Research. [Link]

  • The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities. Journal of Hematology & Oncology. [Link]

  • Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry. [Link]

  • Histone Demethylase Assays. Reaction Biology. [Link]

  • Substrate selectivity of the human KDM4 histone demethylase subfamily. ResearchGate. [Link]

  • Hypoxia and Hormone-Mediated Pathways Converge at the Histone Demethylase KDM4B in Cancer. MDPI. [Link]

  • Advances in histone demethylase KDM4 as cancer therapeutic targets. PubMed. [Link]

  • Recent advances with KDM4 inhibitors and potential applications. National Institutes of Health. [Link]

  • Small molecule KDM4s inhibitors as anti-cancer agents. Taylor & Francis Online. [Link]

  • Structural and Evolutionary Basis for the Dual Substrate Selectivity of Human KDM4 Histone Demethylase Family. National Institutes of Health. [Link]

  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. [Link]

  • IC50 Determination. edX. [Link]

  • Identification of a novel benzimidazole pyrazolone scaffold that inhibits KDM4 lysine demethylases and reduces proliferation of. MDC Repository. [Link]

  • Structural and Evolutionary Basis for the Dual Substrate Selectivity of Human KDM4 Histone Demethylase Family. ResearchGate. [Link]

  • Targeting N-Methyl-lysine Histone Demethylase KDM4 in Cancer: Natural Products Inhibitors as a Driving Force for Epigenetic. USiena AIR. [Link]

  • Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C. ACS Publications. [Link]

  • Histone lysine demethylase KDM4B regulates the alternative splicing of the androgen receptor in response to androgen deprivation. Oxford Academic. [Link]

  • Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. ACS Publications. [Link]

  • Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential. National Institutes of Health. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]

  • lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover. Oxford Academic. [Link]

  • A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. ResearchGate. [Link]

  • Half maximal inhibitory concentration. Wikipedia. [Link]

  • Products & Services. epi-c. [Link]

  • The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. ACS Publications. [Link]

  • The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. National Institutes of Health. [Link]

  • High-throughput screening to identify inhibitors of lysine demethylases. National Institutes of Health. [Link]

  • Assessing histone demethylase inhibitors in cells: lessons learned. National Institutes of Health. [Link]

  • Lysine Demethylase KDM4A Associates with Translation Machinery and Regulates Protein Synthesis. AACR Journals. [Link]

  • KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches. Frontiers. [Link]

Sources

Troubleshooting & Optimization

Resolving peak overlapping in HPLC of benzimidazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Isomer Separations

From the Desk of the Senior Application Scientist: Welcome to our dedicated resource for resolving the common yet complex challenge of overlapping peaks in the HPLC analysis of benzimidazole isomers. This guide is structured to provide direct, actionable solutions and foundational knowledge to empower your method development and troubleshooting efforts.

Troubleshooting Common Issues

This section addresses specific chromatographic problems encountered during the analysis of benzimidazole isomers. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Question 1: My benzimidazole isomers are completely co-eluting on a C18 column. How can I achieve separation?

Answer:

Complete co-elution of isomers on a standard C18 column is a frequent challenge, stemming from their nearly identical hydrophobicity and structure. The resolution equation tells us that to separate two peaks, we need to influence retention factor (k), selectivity (α), or efficiency (N)[1]. Since the isomers are structurally similar, changing the fundamental interaction chemistry (selectivity) is often the most effective strategy.

Underlying Causes:

  • Identical Hydrophobicity: Positional isomers often have very similar logP values, leading to nearly identical retention times on traditional reversed-phase columns like C18 or C8, which primarily separate based on hydrophobic interactions.[2]

  • Lack of Secondary Interactions: The stationary phase may not offer alternative interaction mechanisms (like π-π interactions, dipole-dipole, or shape selectivity) needed to differentiate the subtle structural differences between the isomers.

Step-by-Step Troubleshooting Protocol:

  • Modify Mobile Phase pH: The ionization state of benzimidazole derivatives, which are basic compounds, is highly dependent on pH.[3][4] The pKa values for many benzimidazoles range from 4.5 to 7.4.[5][6]

    • Action: Adjust the mobile phase pH to be approximately 1.5 to 2 units away from the pKa of the isomers.[7] This ensures that the analytes are in a single, stable ionic form (either fully protonated at low pH or neutral at high pH), which can alter their interaction with the stationary phase and improve separation.[3]

    • Example: If the pKa is 5.5, evaluate mobile phase pH values around 3.5 and 7.5.

  • Change the Organic Modifier: If using methanol, switch to acetonitrile, or vice versa. These solvents have different properties and can alter selectivity. Acetonitrile is aprotic, while methanol is protic, leading to different hydrogen bonding interactions with the analytes.[1][8]

  • Introduce an Alternative Stationary Phase: This is the most powerful tool for altering selectivity.[9]

    • Phenyl-based Columns (Phenyl-Hexyl, Biphenyl): These phases are highly recommended for aromatic compounds like benzimidazoles. They introduce π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic structure of the isomers, providing a different separation mechanism than the hydrophobic interactions of a C18 column.[2][10][11]

    • Pentafluorophenyl (PFP) Columns: PFP phases are particularly effective due to their ability to provide multiple interaction modes, including dipole-dipole and ion-exchange, in addition to π-π interactions. They often show high orthogonality (different selectivity) compared to C18 phases.[12]

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help to reduce unwanted interactions with residual silanols on the silica surface and provide alternative selectivity for polar compounds.[12]

Question 2: I have partial separation, but the isomer peaks are tailing and resolution is poor (<1.5). What should I do?

Answer:

Peak tailing for basic compounds like benzimidazoles is often a sign of secondary interactions with the stationary phase or operating too close to the analyte's pKa.

Underlying Causes:

  • Silanol Interactions: Free, acidic silanol groups on the surface of the silica-based stationary phase can interact strongly with the basic nitrogen atoms of the benzimidazole ring, leading to tailing.[13][14]

  • Mixed-Mode Ionization: If the mobile phase pH is too close to the pKa of the analytes, both the ionized and non-ionized forms of the compound will exist simultaneously, causing peak distortion and tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[14][15]

Step-by-Step Troubleshooting Protocol:

  • Optimize Mobile Phase pH: As with co-elution, ensure the pH is at least 1.5-2 units away from the pKa. This is the first and most critical step to ensure a single species is present during elution.[3]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with advanced end-capping to minimize exposed silanol groups. If you are using an older column, consider replacing it.

  • Add a Mobile Phase Modifier:

    • Low pH (<4): Use a buffer like phosphate or formate. The low pH suppresses the ionization of silanol groups and ensures the basic benzimidazole is fully protonated.

    • High pH (>8): Use a buffer like borate or ammonium. At high pH, the silanols are deprotonated and repulsive to the neutral benzimidazole base, minimizing tailing. Ensure you are using a pH-stable column (e.g., hybrid particle technology).

  • Reduce Sample Load: Dilute your sample and inject a smaller volume to check for column overload. If peak shape improves, optimize the concentration to be within the column's linear range.[14]

  • Check for Extra-Column Effects: Ensure all tubing is cut cleanly and properly seated in their fittings to minimize dead volume, which can contribute to peak broadening and tailing.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a new HPLC method for benzimidazole isomers?

A systematic screening approach is most effective. Start with a modern, high-purity C18 column and screen two different organic modifiers (acetonitrile and methanol) at two different pH values (e.g., pH 3.0 with a formate buffer and pH 9.0 with an ammonium buffer, if using a pH-stable column). If resolution is not achieved, switch to a column with a different selectivity, such as a Phenyl-Hexyl or PFP phase, and repeat the screen.[10][12] This workflow systematically evaluates the most influential parameters.

G cluster_0 start Start: Co-eluting Isomers ph_screen Screen Mobile Phase pH (e.g., pH 3 & pH 9) start->ph_screen organic_screen Screen Organic Modifier (Acetonitrile vs. Methanol) ph_screen->organic_screen resolved Resolution Achieved? organic_screen->resolved column_screen Screen Alternative Column (Phenyl-Hexyl or PFP) resolved2 Resolution Achieved? column_screen->resolved2 optimize Optimize & Validate Method resolved->column_screen No resolved->optimize Yes resolved2->optimize Yes

Systematic Method Development Workflow.

Q2: How does temperature affect the separation of isomers?

Temperature can influence selectivity, viscosity of the mobile phase, and reaction kinetics. For isomers, small changes in temperature can sometimes alter the selectivity (α) enough to improve resolution. It is a valuable parameter to optimize once partial separation is achieved. Increasing temperature generally decreases retention times and can improve peak efficiency (sharper peaks), but it does not always improve selectivity. A typical range to explore is 25-50°C.

Q3: My isomers are enantiomers (optical isomers). Will these strategies work?

No. The strategies described above are for separating positional or structural isomers (diastereomers). Enantiomers have identical physical properties in a non-chiral environment and will not be separated on standard achiral columns (like C18 or Phenyl). To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[16] Common CSPs include those based on cellulose or amylose derivatives.[16][17]

Q4: What are the ideal system suitability parameters I should aim for?

For reliable quantification of closely eluting isomers, you should aim for the following:

  • Resolution (Rs): > 2.0 (Baseline separation is generally considered Rs ≥ 1.5)

  • Tailing Factor (Tf) or Asymmetry (As): Between 0.9 and 1.5

  • Repeatability (%RSD of peak area and retention time): < 2.0% for 5 or 6 replicate injections.

Data Presentation: Impact of Stationary Phase on Isomer Selectivity

The choice of stationary phase often has the most significant impact on the selectivity between aromatic positional isomers. The table below illustrates a hypothetical comparison based on typical column characteristics.

Stationary PhasePrimary Interaction MechanismSuitability for Benzimidazole IsomersExpected Selectivity (α) Improvement (vs. C18)
C18 HydrophobicLow to ModerateBaseline (α ≈ 1.0)
C8 Hydrophobic (less retentive)Low to ModerateMinimal (α ≈ 1.0-1.05)[2][18]
Phenyl-Hexyl Hydrophobic + π-π InteractionsHighModerate to High (α > 1.1)[10][11]
PFP Hydrophobic + π-π + Dipole-DipoleVery HighHigh (α > 1.2)[12]
References
  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. (2023). ijarsct. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (2021). University of South Alabama JagWorks. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2015). Taylor & Francis Online. [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal. [Link]

  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). PubMed. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). YouTube. [Link]

  • Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Liquid Chromatographic Determination of pKa Value of 1-(2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a. (2022). SciSpace. [Link]

  • Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (2019). ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium. (2011).
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2013). American Laboratory. [Link]

  • Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (2010). ResearchGate. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2014). Macedonian Pharmaceutical Bulletin. [Link]

  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Semantic Scholar. [Link]

  • How the pH or + acid in a Mob. phase affect the RP-TLC separation of pharma. compounds A and B having the pKa values 6.9 and 12.47, -3.4 respectively? (2018). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Chromatography Today. [Link]

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Validation & Comparative

The Vibrational Landscape of Benzimidazoles: A Tale of Two Bonds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of Benzimidazoles: Comparing the Characteristic Peaks of C=N and N-H Moieties

For researchers and scientists in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. Accurate and efficient characterization of these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the synthesis and probing the structural nuances of benzimidazole derivatives. This guide offers a detailed analysis of the two most diagnostic vibrational modes—the N-H and C=N stretching frequencies—grounded in experimental data and mechanistic explanations.

The FTIR spectrum of a benzimidazole derivative is dominated by features that reveal the state of its core heterocyclic structure. Of these, the N-H stretching (νN-H) and the C=N stretching (νC=N) vibrations are particularly sensitive to the molecule's chemical environment, including substitution, conformation, and, most critically, hydrogen bonding.

The N-H Stretching Vibration: A Sensor for Intermolecular Interactions

The N-H bond in the imidazole portion of the benzimidazole ring is a potent hydrogen bond donor. The position, shape, and intensity of its stretching band in the FTIR spectrum serve as a direct reporter on the nature and extent of these interactions.

Theoretical Context: In an isolated, gas-phase benzimidazole molecule, the N-H stretch would appear as a relatively sharp, well-defined peak. However, in the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding occurs, leading to significant changes in the spectrum. This hydrogen bonding weakens the N-H covalent bond, lowering its vibrational frequency (a redshift) and dramatically increasing the peak's breadth and intensity.[1][2] The broadening arises from the vast ensemble of slightly different hydrogen bond lengths and strengths present in the sample at any given moment, creating a continuum of absorption frequencies.

Experimental Observations:

The literature reveals a wide range of appearances for the N-H stretching band, which can be broadly categorized:

  • Broad, Structured Absorption (ca. 2500-3200 cm⁻¹): This is the most common observation for unsubstituted or simply substituted benzimidazoles in the solid state.[3] The band is often exceptionally broad, intensive, and overlays the C-H stretching region.[3] This signature is indicative of strong, extended chains of intermolecular N-H···N hydrogen bonds, a characteristic packing motif for benzimidazole crystals. The complex substructure often observed within this broad envelope is not due to simple vibrations but arises from Fermi resonance—an interaction between the fundamental N-H stretching vibration and overtones or combination bands of other, lower-frequency intramolecular vibrations.[3]

  • Relatively Sharp, Well-Defined Absorption (ca. 3300-3500 cm⁻¹): In some derivatives, particularly those where steric hindrance or alternative hydrogen bonding motifs (like dimers) disrupt the extended chain formation, the N-H stretch can appear as a sharper, more defined peak at a higher frequency. For example, compounds forming discrete hydrogen-bonded dimers may show well-defined N-H stretches near 3300 cm⁻¹. In some cases, N-H stretching vibrations have been observed between 3300-3400 cm⁻¹ in benzimidazolium salts[4] and as high as 3449 cm⁻¹ in substituted benzimidazoles.[5]

  • Multiple N-H Bands: In complex structures or salts, multiple distinct N-H stretching modes can be observed. For instance, a benzimidazole benzimidazolium picrate crystal showed N-H stretching vibrations at 3312 cm⁻¹, 3226 cm⁻¹, and 3126 cm⁻¹.[6]

The following table summarizes experimentally observed N-H stretching frequencies for various benzimidazole derivatives, highlighting the influence of the molecular environment.

Compound Type/StateObserved ν(N-H) Range (cm⁻¹)Peak CharacteristicsInferred Interaction
2-Arylbenzimidazoles (solid state)~2600 - 3100Very broad, structured, intenseStrong, extended intermolecular N-H···N hydrogen bonds.[3]
Substituted Benzimidazole (forming dimers)~3300Relatively sharp, well-definedDimeric N-H···X hydrogen bonding.
General Heterocyclic Compounds3300 - 3500Typically sharp to moderately broadGeneral range for N-H stretching.[5]
Benzimidazolium Salts~3300 - 3400Medium intensity peaksProtonated nitrogen N-H stretching.[4]
Benzimidazole Benzimidazolium Picrate (crystal)3312, 3226, 3126Multiple distinct peaksDifferent N-H environments within the crystal lattice.[6]
The C=N Stretching Vibration: A Probe of Ring Electronics

The C=N bond is an integral part of the imidazole ring's conjugated system. Its stretching frequency is sensitive to the electronic properties of the benzimidazole ring and any substituents attached to it.

Theoretical Context: The C=N stretching vibration typically appears in the double-bond region of the spectrum (1500-1700 cm⁻¹).[1] Its exact position is influenced by conjugation and the electronegativity of adjacent atoms. Increased conjugation delocalizes the π-electrons, slightly weakening the C=N double bond character and shifting the absorption to a lower wavenumber. Conversely, electron-withdrawing groups attached to the ring can alter the electron density and shift the peak.

Experimental Observations:

Experimental data show the C=N stretching peak for benzimidazoles generally falls within the 1590-1670 cm⁻¹ range.

  • Typical Range (ca. 1590-1630 cm⁻¹): Many benzimidazole derivatives exhibit their C=N stretching vibration in this region. For example, N-alkylated benzimidazoles show a C=N vibration in the range of 1618-1590 cm⁻¹.[7] Benzimidazole Schiff bases have been reported with C=N stretches at 1620-1618 cm⁻¹.[8] The formation of a benzimidazole ring in another structure was supported by the appearance of a C=N band at 1628 cm⁻¹.[9]

  • Higher Frequency Range (ca. 1670 cm⁻¹): In some cases, the C=N stretch is observed at a significantly higher frequency. A polymer with a benzimidazole side chain showed a characteristic C=N peak at 1670 cm⁻¹.[9] This can occur when the C=N bond has less conjugated character or is influenced by its specific environment within a larger structure.

The comparative table below presents experimental values for the C=N stretching vibration.

Compound TypeObserved ν(C=N) Range (cm⁻¹)Notes
N-Alkylated Benzimidazoles1590 - 1618Typical range for substituted benzimidazoles.[7]
Benzimidazole Schiff Bases1618 - 1620Shift to lower wavenumbers attributed to association with OH groups.[8]
Polymer with Benzimidazole Side Chain1670Example of a higher-frequency C=N stretch.[9]
General Benzimidazole Derivatives1600 - 1700Broad range reported for various derivatives.[10]

Visualizing Benzimidazole Interactions

The following diagrams illustrate the key intermolecular interactions that profoundly influence the FTIR spectra of benzimidazoles.

G cluster_0 Extended H-Bonding Chain cluster_1 Sterically Hindered Dimer B1 Benzimidazole 1 B2 Benzimidazole 2 B1->B2 N-H···N B3 Benzimidazole 3 B2->B3 N-H···N Result1 Broad, Red-Shifted ν(N-H) Peak (ca. 2500-3200 cm⁻¹) B4 Benzimidazole 4 B5 Benzimidazole 5 B4->B5 N-H···N Result2 Sharper, Blue-Shifted ν(N-H) Peak (ca. 3300 cm⁻¹)

Caption: H-bonding motifs in benzimidazoles and their spectral effect.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the steps for obtaining an FTIR spectrum of a solid benzimidazole sample using the KBr pellet technique, a self-validating method for high-quality data.

Rationale: The KBr pellet method is chosen for its ability to produce high-resolution spectra of solid samples, minimizing scattering and interference from solvents. KBr is transparent in the mid-infrared region, providing a clean background.

G start Start prep 1. Sample Preparation (Grind 1-2 mg sample with ~100 mg dry KBr) start->prep press 2. Pellet Pressing (Press mixture in die under vacuum) prep->press quality_check 3. Quality Check (Is pellet transparent and crack-free?) press->quality_check quality_check->prep No background 4. Background Scan (Run scan with empty sample holder) quality_check->background Yes sample_scan 5. Sample Scan (Place pellet in holder and acquire spectrum) background->sample_scan process 6. Data Processing (Atmospheric correction, baseline correction) sample_scan->process analyze 7. Spectral Analysis (Identify N-H and C=N peaks, compare with literature) process->analyze end End analyze->end

Caption: Workflow for obtaining a KBr pellet FTIR spectrum.

Step-by-Step Methodology:

  • Materials and Equipment:

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Agate mortar and pestle

    • Hydraulic press with pellet die

    • Vacuum pump

    • Infrared-grade Potassium Bromide (KBr), dried overnight at >110°C and stored in a desiccator.

    • Benzimidazole sample (1-2 mg)

  • Sample Preparation (The KBr Pellet):

    • Causality: Proper sample dispersion in the KBr matrix is critical to prevent light scattering (the Christiansen effect) and obtain sharp, well-defined peaks.

    • Place ~100 mg of dry KBr into the agate mortar.

    • Add 1-2 mg of the benzimidazole sample. The ratio should be approximately 1:100.

    • Gently mix the powders, then grind vigorously for 2-3 minutes until the mixture is a fine, homogeneous powder. Incomplete grinding is a primary source of poor-quality spectra.

  • Pellet Pressing:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and connect it to a vacuum pump for 2-3 minutes to remove trapped air and moisture, which can cause the pellet to be opaque or shatter.

    • Apply pressure using the hydraulic press (typically 7-10 tons) for 2-3 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Quality Control:

    • A good KBr pellet should be thin and transparent or translucent, with no visible cracks or cloudiness. An opaque pellet will not transmit sufficient IR radiation. If the pellet is of poor quality, remake it, ensuring thorough grinding and proper vacuum application.

  • Data Acquisition:

    • Background Spectrum: Place the empty sample holder in the spectrometer and run a background scan. This is a critical self-validating step that records the instrument's response and the atmospheric spectrum (H₂O and CO₂), which will be subtracted from the sample spectrum.[11]

    • Sample Spectrum: Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform atmospheric suppression/correction if residual water vapor or CO₂ peaks are visible.

    • Apply a baseline correction if necessary.

    • Identify the key absorption bands, paying close attention to the regions discussed above: ~2500-3500 cm⁻¹ for the N-H stretch and ~1590-1670 cm⁻¹ for the C=N stretch. Compare the observed frequencies with established literature values to confirm the structure and infer intermolecular interactions.

Conclusion

The N-H and C=N stretching vibrations in benzimidazoles are powerful diagnostic tools in FTIR spectroscopy. The N-H band, with its sensitivity to hydrogen bonding, provides invaluable insight into the solid-state packing and intermolecular forces governing the compound. The C=N band serves as a reliable indicator of the core heterocyclic structure and its electronic environment. By understanding the factors that influence these vibrations and employing robust experimental protocols, researchers can confidently characterize novel benzimidazole derivatives, accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7).
  • Dincer, et al. (n.d.). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases.
  • American Chemical Society. (2001, June 19). Role of Hydrogen Bonds in Benzimidazole-Based Organic Magnetic Materials: Crystal Scaffolding or Exchange Linkers?
  • ResearchGate. (n.d.). Vibrational Spectra of Orthodiamide Derivatives: The NH Stretching Band of Some Benzimidazole Derivatives.
  • (n.d.).
  • Akhtar, T., et al. (n.d.).
  • XIII_735. Repository of UKIM.
  • ResearchGate. (n.d.). FTIR Spectroscopy of Compound (A1) 500 750 1000 1250 1500 1750 2000 2500 3000 3500 4000 1/cm.
  • (n.d.). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. PMC.
  • MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences.
  • ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H....
  • JConsort: Consortium of Research Journals. (n.d.). ft-raman and ft-ir spectroscopic study and vibrational analysis of benzimidazole r.sangeetha.
  • ResearchGate. (n.d.). FTIR Spectrum of Compound 1b | Download Scientific Diagram.
  • (n.d.). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II).
  • American Chemical Society. (2021, October 28). Probing Hydrogen-Bonding Interactions within Phenol- Benzimidazole Proton-Coupled Electron Transfer Model Complexes with Cryogenic Ion.
  • (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • (n.d.). How to Interpret FTIR Results: A Beginner's Guide.
  • AWS. (n.d.). CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND.
  • ResearchGate. (n.d.). Maxima of the N H stretching absorption bands observed by FT-IR....
  • (n.d.). Unusual effects of intramolecular hydrogen.
  • (n.d.).
  • (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE.
  • Thermo Fisher Scientific. (n.d.).
  • American Chemical Society. (2018, September 21).
  • American Chemical Society. (2002, September 5). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A.
  • (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR)
  • ResearchGate. (n.d.). F.T.I.R Spectroscopy of compound (B) 500 750 1000 1250 1500 1750 2000 2500 3000 3500 4000 1/cm ….
  • (2013, January 25). SYNTHESES AND CHARACTERIZATION OF BENZIMIDAZOLE CONTAINING POLYMERS: A COMPARITATIVE STUDY ON DONOR UNIT EFFECT AND INFLUENCE.

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Comparative Analysis of Antimicrobial Potency: Benzimidazole Derivatives vs. Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the demand for potent and novel antifungal agents is unceasing, driven by the rise of invasive fungal infections and the emergence of drug-resistant strains. Among the myriad scaffolds explored, benzimidazoles represent a versatile class of heterocyclic compounds with a long history of biological activity, from agricultural fungicides to clinical anthelmintics.[1][2] Fluconazole, a first-generation triazole, stands as a cornerstone of systemic antifungal therapy, widely prescribed for its efficacy against a range of yeast infections.[3][4]

This guide provides an in-depth, objective comparison of the antimicrobial potency of the benzimidazole class against the established benchmark, fluconazole. We will dissect their fundamental mechanisms of action, compare their spectrum of activity using experimental data, and provide the technical protocols necessary for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to navigate the complexities of antifungal agent selection and development.

Divergent Mechanisms of Action: A Tale of Two Targets

The fundamental difference in the antifungal efficacy of benzimidazoles and fluconazole lies in their distinct molecular targets within the fungal cell. This divergence not only dictates their spectrum of activity but also has profound implications for resistance development and potential for synergistic therapies.

Fluconazole: Inhibitor of Fungal Membrane Integrity

Fluconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[5][6] Its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[3][7] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.[3][5]

By inhibiting this enzyme, fluconazole blocks the conversion of lanosterol to ergosterol.[5] This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the membrane.[7] The consequence is a cascade of cellular dysfunction: altered membrane fluidity and permeability, malfunctioning of membrane-bound enzymes, and ultimately, the inhibition of fungal growth.[3][5] This action is primarily fungistatic, meaning it inhibits fungal proliferation rather than actively killing the cells.[4][7]

Benzimidazoles: Disruptors of Fungal Cell Division

The classical mechanism of action for antifungal benzimidazoles is fundamentally different, targeting the cytoskeleton rather than the cell membrane.[1][8] These compounds bind with high affinity to β-tubulin, the protein subunit that polymerizes to form microtubules.[8][9][10]

Microtubules are dynamic structures essential for critical cellular processes, most notably the formation of the mitotic spindle during nuclear division.[8][9] By binding to β-tubulin, benzimidazoles inhibit microtubule assembly, leading to a destabilization of these vital structures.[1][8] This disruption effectively arrests the cell cycle in mitosis, preventing cell division and leading to the inhibition of fungal growth.[8][9] This antimitotic action is a key differentiator from the membrane-targeting azoles.

It is noteworthy that while this is the primary mechanism, recent research has revealed that novel benzimidazole derivatives may possess alternative mechanisms. Some have been shown to inhibit ergosterol biosynthesis, acting on the same pathway as fluconazole, indicating the scaffold's versatility.[11][12]

G cluster_0 Fluconazole Mechanism cluster_1 Benzimidazole Mechanism fluconazole Fluconazole cyp450 Lanosterol 14α-demethylase (CYP51 / Erg11p) fluconazole->cyp450 Inhibits ergosterol Ergosterol cyp450->ergosterol Blocks Conversion disruption Disrupted Membrane (Increased Permeability, Altered Fluidity) cyp450->disruption Causes Toxic Sterol Buildup lanosterol Lanosterol lanosterol->cyp450 membrane Fungal Cell Membrane ergosterol->membrane Essential Component growth_inhibition_f Fungistatic Effect (Growth Inhibition) disruption->growth_inhibition_f benzimidazole Benzimidazole tubulin β-Tubulin Subunits benzimidazole->tubulin Binds to microtubules Microtubule Assembly tubulin->microtubules Inhibits Polymerization spindle Mitotic Spindle microtubules->spindle Prevents Formation division Nuclear Division (Mitosis) spindle->division Arrests growth_inhibition_b Antimitotic Effect (Growth Inhibition) division->growth_inhibition_b

Fig 1. Comparative Mechanisms of Action

Antimicrobial Spectrum and Comparative Potency

The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates higher potency.

Fluconazole Spectrum

Fluconazole has a well-defined spectrum of activity, primarily covering yeasts.[13] It is effective against most Candida species, including the most common pathogen Candida albicans, as well as Candida tropicalis and Candida parapsilosis.[7][14] It is also a key agent for treating infections caused by Cryptococcus neoformans.[7] However, its efficacy is limited against certain species. Candida krusei (now Pichia kudriavzevii) exhibits intrinsic resistance, and Candida glabrata (now Nakaseomyces glabratus) often requires higher doses and shows dose-dependent susceptibility or resistance.[7][14][15] Fluconazole generally lacks activity against filamentous fungi (molds) like Aspergillus species.

Benzimidazole Spectrum

The benzimidazole scaffold has demonstrated broad-spectrum antifungal activity, including against pathogens that pose challenges for fluconazole.[2][16][17] Various derivatives have shown potent activity against a range of Candida species, including fluconazole-susceptible and resistant strains of C. albicans and C. glabrata.[18][19] Furthermore, unlike fluconazole, certain benzimidazole derivatives show promise against filamentous fungi.[16] The potency is highly dependent on the specific chemical substitutions on the benzimidazole core, making it a versatile scaffold for medicinal chemistry optimization.[16][17]

Quantitative Potency Comparison (MIC Data)

The following table summarizes representative MIC data synthesized from multiple in vitro studies. It is crucial to note that MIC values for benzimidazoles can vary significantly between different derivatives. The values presented are for some of the more potent analogues reported in the literature to provide a meaningful comparison.

Fungal SpeciesFluconazole MIC (µg/mL)Potent Benzimidazole Derivatives MIC (µg/mL)
Candida albicans0.25 - 2.0[15]0.97 - 3.0[16][19]
Candida glabrata16 - 32 (Dose-Dependent)[15]0.97 - 1.95[18]
Candida krusei≥64 (Resistant)[15]1.95 - 7.8[20]
Candida parapsilosis1.0 - 4.0[15]1.95 - 19.6[20][21]
Cryptococcus neoformans3.0[19]1.5[19]

Note: MIC values are ranges compiled from various sources and should be considered representative. Specific values are highly dependent on the strain and testing methodology.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antifungal potency data, standardized methodologies are critical. The Clinical and Laboratory Standards Institute (CLSI) M27-A document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[22][23]

Step-by-Step Methodology
  • Medium Preparation: Prepare RPMI-1640 broth medium, buffered to a pH of 7.0 with MOPS buffer.[22]

  • Drug Dilution Series:

    • Prepare a stock solution of the test compound (e.g., benzimidazole derivative or fluconazole) in a suitable solvent like DMSO.

    • Perform a two-fold serial dilution of the antifungal agent in a 96-well microtiter plate. The final concentration range should typically span from 0.0625 to 64 µg/mL or higher, depending on the expected potency.[23]

    • Each well will contain 100 µL of the diluted drug in RPMI-1640 medium.

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.[24]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.

    • Incubate the plate at 35°C for 24 to 48 hours.[22][25]

  • MIC Endpoint Determination:

    • After incubation, determine the MIC by visual inspection or using a spectrophotometric plate reader.

    • The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ~80% reduction in turbidity) compared to the drug-free control well.[23]

G cluster_workflow Broth Microdilution Workflow prep 1. Prepare Drug Dilutions in 96-Well Plate inoculate 3. Inoculate Plate with Fungal Suspension prep->inoculate inoculum 2. Prepare Standardized Fungal Inoculum (0.5 McFarland) inoculum->inoculate incubate 4. Incubate Plate (35°C, 24-48h) inoculate->incubate read 5. Read Results (Visually or Spectrophotometrically) incubate->read mic 6. Determine MIC (Lowest concentration with growth inhibition) read->mic

Fig 2. Broth Microdilution Assay Workflow

Expert Analysis and Field-Proven Insights

The choice between pursuing a benzimidazole-based scaffold versus a fluconazole-like azole is not merely a matter of potency but involves a strategic consideration of several factors.

  • Mechanism and Resistance: Fluconazole's single target, lanosterol 14α-demethylase, has led to well-documented resistance mechanisms, primarily through point mutations in the ERG11 gene or upregulation of efflux pumps that actively remove the drug from the cell.[7] The classical benzimidazole target, β-tubulin, offers an alternative pathway that circumvents this resistance. Fungi resistant to fluconazole may remain fully susceptible to tubulin-binding benzimidazoles.[26] This makes the benzimidazole scaffold particularly attractive for developing drugs against azole-resistant pathogens.

  • Spectrum of Activity: The potential for many benzimidazole derivatives to inhibit both yeasts and molds gives them a theoretical advantage over the more yeast-specific fluconazole.[16] This broader spectrum is a highly sought-after attribute in the development of new antifungal agents, especially for empirical therapy in critically ill patients.

  • Selectivity and Toxicity: A critical aspect of drug design is selective toxicity. Fluconazole is highly selective for fungal cytochrome P450 over its mammalian counterparts, which contributes to its favorable safety profile.[5][7] The tubulin target of benzimidazoles is conserved across eukaryotes, including humans. Therefore, achieving selective toxicity is a key challenge in benzimidazole drug development, requiring careful structural modifications to ensure the compound preferentially binds to fungal β-tubulin over the human homologue.[8]

  • Future Directions - Hybrids and Synergism: The distinct mechanisms of action open up possibilities for combination therapy. Some studies have explored the synergistic effects of combining benzimidazoles with azoles, which can lead to enhanced antifungal activity and a broader spectrum.[27] Furthermore, the development of hybrid molecules that incorporate both benzimidazole and azole pharmacophores into a single chemical entity is an active area of research, aiming to create drugs with dual mechanisms of action.[27]

Conclusion

In comparing benzimidazoles to fluconazole, we are evaluating a versatile and promising chemical class against an established clinical workhorse. Fluconazole remains a vital tool in our antifungal arsenal due to its proven efficacy, oral bioavailability, and well-understood pharmacology.[4] Its limitations, however—a yeast-centric spectrum and growing resistance—highlight the urgent need for new therapeutic strategies.

Benzimidazoles offer a compelling alternative. Their primary mechanism of targeting microtubule assembly provides a powerful tool to combat azole-resistant strains. The scaffold's chemical tractability allows for the development of derivatives with broad-spectrum activity, including against challenging pathogens like C. glabrata and various molds.[16][18] While challenges in achieving selective toxicity must be carefully navigated, the evidence suggests that benzimidazole-based compounds hold significant potential as lead structures for the next generation of antifungal agents. For drug development professionals, this class of compounds represents a fertile ground for innovation, with the potential to address some of the most pressing unmet needs in the management of invasive fungal diseases.

References

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). Dr.Oracle.
  • Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube.
  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]

  • Fluconazole. (n.d.). In Wikipedia. Retrieved February 20, 2026. [Link]

  • Goyal, A., & Nosal, C. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19. [Link]

  • Fluconazole. (n.d.). DermNet. [Link]

  • Davidse, L. C. (1986). BENZIMIDAZOLE FUNGICIDES: MECHANISM OF ACTION AND BIOLOGICAL IMPACT. Annual Review of Phytopathology, 24(1), 43-65. [Link]

  • Kumar, R., & Sharma, M. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(6), 1956-1963. [Link]

  • Qiu, J., Xu, J., & Chen, C. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(5), 447-453. [Link]

  • Fluconazole (Diflucan™). (n.d.). [Source document not fully available].
  • Al-Abri, S. S., & Al-Lamki, Z. (2025). Review on Fluconazole: Properties and Analytical Methods for its Determination. [Source document not fully available].
  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

  • Pfaller, M. A., Diekema, D. J., Rex, J. H., Espinel-Ingroff, A., Johnson, E. M., & Andes, D. (2006). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 19(2), 435-447. [Link]

  • D'hooge, E., & Spriet, I. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 211. [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(8), 2999-3004. [Link]

  • A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications. (2026, January 16). PubMed. [Link]

  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1999). In vitro antifungal susceptibility methods and clinical implications of in vitro resistance. Clinical Infectious Diseases, 28(Supplement_1), S33-S39. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (n.d.). RSC Publishing. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 191. [Link]

  • Çevik, U. A., Osmaniye, D., Levent, S., Çavuşoğlu, B. K., Sağlık, B. N., Atlı, Ö., ... & Özkay, Y. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4153-4167. [Link]

  • Rodriguez-Tudela, J. L., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., Denning, D., ... & European Committee on Antibiotic Susceptibility Testing. (2003). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 47(11), 3599-3604. [Link]

  • Shrestha, S. K., Tuszynski, J., & Appelt, K. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(11), 2737-2741. [Link]

  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2025, August 6). ResearchGate. [Link]

  • Wang, Z., Zhang, J., Wang, Y., Zhang, Y., Li, B., & Fan, Z. (2025). Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea. Journal of Agricultural and Food Chemistry. [Link]

  • Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2008). Rationale for Reading Fluconazole MICs at 24 Hours Rather than 48 Hours When Testing Candida spp. by the CLSI M27-A2 Standard Method. Antimicrobial Agents and Chemotherapy, 52(2), 775-777. [Link]

  • El-Sayed, N. N. E., Al-Fahemi, J. H., El-Gohary, N. S., & Al-Omair, M. A. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances, 15(23), 15983-16002. [Link]

  • Luo, G., Chen, L., Le, Z. G., Wang, Y. G., & Zhu, H. L. (2013). Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole. European Journal of Medicinal Chemistry, 64, 435-443. [Link]

  • Rathore, N. (2021). Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews: Journal of Chemistry, 10(1), 1-6. [Link]

  • Janeczko, M., Kazimierczuk, Z., Orzeszko, A., Niewiadomy, A., Król, E., Szyszka, R., & Masłyk, M. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 65(2), 191-197. [Link]

  • Tray showing the fluconazole MICs (top, in milligrams per liter)... (n.d.). ResearchGate. [Link]

  • Küçükgüzel, I., Oruç, E. E., Rollas, S., & Sahin, F. (2001). Synthesis and antifungal activity of some new benzimidazole derivatives. Arzneimittel-Forschung, 51(8), 664-668. [Link]

  • Parker, J. E., Johnson, C., & Kelly, S. L. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 59(12), 7481-7490. [Link]

  • Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., & Frade, J. P. (1990). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 34(5), 845-850. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI. [Link]

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  • Design, synthesis and antifungal evaluation of novel benzimidazole tertiary amine type of fluconazole analogues. (n.d.). Semantic Scholar. [Link]

  • Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2021, November 17). Taylor & Francis. [Link]

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Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Pyrazolyl-Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolyl-benzimidazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer (EGFR/VEGFR inhibition), antimicrobial, and anti-inflammatory properties. However, their structural duality—fusing an electron-rich pyrazole with a bicyclic benzimidazole—creates complex mass spectrometric (MS) signatures that challenge standard library matching.

This guide provides a technical comparison of ionization behaviors and fragmentation pathways.[1] Unlike simple benzimidazoles, the pyrazolyl-hybrid introduces competitive cleavage sites and unique rearrangement capabilities. We compare the Electrospray Ionization (ESI-MS/MS) "performance"—ideal for biological assays and metabolite tracking—against Electron Ionization (EI) , the gold standard for structural fingerprinting.

Part 1: Analytical Performance Comparison (EI vs. ESI)

For a researcher characterizing these compounds, selecting the ionization mode dictates the observable fragmentation landscape.

Comparative Analysis: Ionization Efficiency & Information Content
FeatureElectron Ionization (EI) (70 eV)Electrospray Ionization (ESI) (Soft)Verdict for Pyrazolyl-Benzimidazoles
Parent Ion ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Radical Cation). Often low intensity due to instability.

(Protonated). Usually the Base Peak (100%).[2][3]
ESI is superior for molecular weight confirmation of labile derivatives.
Fragmentation Energy High internal energy (~5-6 eV excess). Promotes extensive bond scission.Low internal energy. Fragmentation requires Collision-Induced Dissociation (CID).[4]EI provides "fingerprint" spectra; ESI-CID allows controlled pathway elucidation.
Key Mechanism Radical-site initiated cleavage (Homolytic).Charge-site initiated cleavage (Heterolytic/Inductive).ESI favors cleavage at the inter-ring bond (C-C) and HCN loss.
Detection Limit Nanogram range.Picogram/Femtogram range.ESI is required for DMPK/metabolite studies.
Why "Alternative" Scaffolds Fail as References

Comparing pyrazolyl-benzimidazoles to isolated benzimidazoles (the "alternative" baseline) reveals a critical divergence:

  • Simple Benzimidazoles: Dominated by sequential HCN losses (

    
     118 
    
    
    
    91
    
    
    64).
  • Pyrazolyl-Benzimidazoles: The pyrazole ring acts as a "charge sink" or a "fragile fuse." The C-C bond connecting the two rings often breaks before the benzimidazole core disintegrates, creating diagnostic "halves" of the molecule.

Part 2: Mechanistic Fragmentation Pathways (ESI-CID)

Understanding the causality of bond breaking is essential for structural validation. The fragmentation of pyrazolyl-benzimidazoles under ESI-CID conditions follows three primary competitive pathways.

Pathway A: The "Benzimidazole Breathing" (HCN Elimination)

The imidazole ring within the benzimidazole core is susceptible to ring contraction.

  • Mechanism: Protonation occurs at the pyridinic nitrogen (

    
     of benzimidazole).
    
  • Process: A Retro-Diels-Alder (RDA)-like mechanism or simple bond scission leads to the expulsion of hydrogen cyanide (HCN, 27 Da).

  • Result: Formation of a destabilized cation that often undergoes a second HCN loss or loss of the substituent.

Pathway B: The Inter-Ring Cleavage (The Pivot Point)

The single bond connecting the C3-pyrazole to the C2-benzimidazole is a critical failure point, especially if sterically stressed by adjacent substituents.

  • Observation: Appearance of the isolated benzimidazole cation (

    
     119 for unsubstituted) and the pyrazole fragment.
    
Pathway C: Substituent-Driven Ejection
  • Alkyl Groups: Loss of methyl radicals (

    
    , 15 Da) or alkenes (via McLafferty rearrangement if chain length 
    
    
    
    3 carbons).
  • Nitro Groups: Characteristic loss of

    
     (30 Da) or 
    
    
    
    (46 Da), often triggering skeletal rearrangement.
Visualization of Fragmentation Dynamics[6]

FragmentationPathways Parent Parent Ion [M+H]+ Inter1 [M+H - HCN]+ Parent->Inter1 Loss of HCN (27 Da) (Ring Contraction) BenzFrag Benzimidazole Cation (m/z 119/133) Parent->BenzFrag C-C Linker Scission PyrazFrag Pyrazole Cation (Variable m/z) Parent->PyrazFrag Charge Retention on Pyrazole RadicalLoss [M+H - Substituent]+ Parent->RadicalLoss Loss of R (e.g., CH3, NO2) Inter2 [M+H - 2HCN]+ Inter1->Inter2 2nd HCN Loss

Figure 1: Competitive fragmentation pathways for protonated pyrazolyl-benzimidazoles. Note the divergence between ring contraction (red) and linker cleavage (yellow).

Part 3: Substituent Effects on Stability

The "performance" of the molecular ion stability is directly dictated by the electronic nature of substituents on the phenyl ring (attached to pyrazole) or the benzimidazole core.

Substituent TypeElectronic EffectMS ImpactDiagnostic Fragment
Electron-Donating (EDG) (e.g.,

,

)
Stabilizes the positive charge.High Parent Ion Stability. Harder to fragment. Requires higher collision energy (CE).

is common for methoxy groups.
Electron-Withdrawing (EWG) (e.g.,

,

)
Destabilizes the protonated core.Facile Fragmentation. Low CE yields rich spectra.

often leaves as

(m/z 30) due to ortho-effect rearrangements.
Halogens (Cl, Br) Inductive withdrawal but resonance donation.Distinct Isotopic Patterns (

3:1 ratio).
Homolytic cleavage of the C-Halogen bond is rare in ESI; common in EI.

Scientific Insight: In 2-pyrazolyl-benzimidazoles, an intramolecular hydrogen bond often forms between the benzimidazole -NH and the pyrazole -N. Substituents that disrupt this H-bond (steric hindrance) will lower the energy barrier for the "Linker Cleavage" pathway, changing the ratio of Pathway A to Pathway B.

Part 4: Validated Experimental Protocol

To reproduce these fragmentation patterns for structural confirmation or metabolic stability assays, follow this self-validating workflow.

Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation

    
    .
    
LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV. Why? Low CE reveals the parent; High CE reveals the deep skeletal fragments.

Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL MeOH/H2O) Inject Direct Infusion (5 µL/min) Sample->Inject Ionization ESI Source (+3.5 kV) Inject->Ionization Filter Q1 Selection [M+H]+ Ionization->Filter Collision Collision Cell (N2 Gas, 10-40eV) Filter->Collision Detection TOF/Detector Fragment Spectrum Collision->Detection

Figure 2: Step-by-step ESI-MS/MS workflow for characterizing pyrazolyl-benzimidazole derivatives.

References

  • Hida, M., et al. (1994).[3] Mass spectral fragmentation of benzimidazole derivatives. Journal of Mass Spectrometry.

  • Salem, M. A. I., et al. (2012).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Benzimidazole Derivatives. International Journal of Materials and Chemistry.

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry.

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry.

  • ResearchGate. (2016). Study of mass spectra of benzimidazole derivatives.

Sources

A Senior Scientist's Guide: Correlating DFT Calculations and Experimental IR Spectra for Benzimidazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Dynamic Nature of Benzimidazole

Benzimidazole is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its structural similarity to naturally occurring nucleotides. This bicyclic heterocyclic compound, consisting of fused benzene and imidazole rings, exhibits a crucial chemical phenomenon known as tautomerism. Prototropic tautomerism in benzimidazole involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two distinct, yet rapidly interconverting, forms: the 1H- and 3H-tautomers.

The relative population of these tautomers can be influenced by their environment—substituents, solvent, and solid-state packing—which in turn dictates the molecule's hydrogen bonding capabilities and, consequently, its biological activity. Therefore, accurately characterizing the dominant tautomeric form is paramount in drug design and development.

This guide provides an in-depth comparison of two powerful techniques for this purpose: theoretical Density Functional Theory (DFT) calculations and experimental Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the causality behind the methodological choices for each, present step-by-step protocols, and demonstrate how these methods can be used synergistically to achieve a validated and comprehensive understanding of benzimidazole's tautomeric landscape.

The Theoretical Framework: Predicting Vibrational Spectra with DFT

Density Functional Theory has emerged as a cornerstone of computational chemistry, offering a remarkable balance of accuracy and computational efficiency.[1] For vibrational analysis, DFT allows us to predict the infrared spectrum of a molecule in silico, providing a powerful tool to study species that may be difficult to isolate experimentally, such as individual tautomers.

Causality Behind Methodological Choices:

  • Functional Selection (B3LYP): The choice of a functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in the field for its robust performance across a wide range of organic molecules, particularly for calculating geometries and vibrational frequencies.[2][3] It provides a reliable starting point for systems like benzimidazole.[4][5] While more modern functionals exist, B3LYP's extensive validation makes it a trustworthy choice for correlating with experimental data.[6]

  • Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. For vibrational frequencies, a flexible basis set is essential. The 6-311++G(d,p) basis set is a popular choice for several reasons:

    • Triple-zeta valence (6-311): Provides a more accurate description of the valence electrons involved in bonding.

    • Diffuse functions (++): Crucial for describing non-covalent interactions and the behavior of electrons far from the nucleus, which is important for hydrogen bonding systems.

    • Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is necessary to accurately model the shape of molecules and their vibrational modes.[4]

Protocol 2.1: Step-by-Step DFT Calculation of Benzimidazole IR Spectra

This protocol outlines the workflow for obtaining a theoretical IR spectrum using a computational chemistry package like Gaussian.

  • Structure Preparation:

    • Build the 3D structures for both the 1H-benzimidazole and 3H-benzimidazole tautomers in a molecular editor. For unsubstituted benzimidazole, these are identical, but for substituted derivatives, they will be distinct isomers.

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer. This step finds the lowest energy conformation (the most stable structure) on the potential energy surface.

    • Keyword Example: #p opt B3LYP/6-311++G(d,p)

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation. This computes the harmonic vibrational frequencies and their corresponding IR intensities.

    • Crucial Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.

    • Keyword Example: #p freq B3LYP/6-311++G(d,p)

  • Application of a Scaling Factor:

    • DFT calculations are based on the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations.[7] This, combined with inherent approximations in the functional, leads to a systematic overestimation of vibrational frequencies.[8]

    • To correct for this, a uniform scaling factor is applied to the calculated frequencies.[9] For the B3LYP/6-311++G(d,p) level of theory, a commonly accepted scaling factor is approximately 0.96-0.98 .[10][11][12]

    • Equation: Scaled Frequency = Calculated Harmonic Frequency × Scaling Factor

  • Spectrum Visualization:

    • Use visualization software (e.g., GaussView, Avogadro) to plot the scaled frequencies against their calculated IR intensities. This generates a theoretical IR spectrum that can be directly compared to the experimental data.

The Experimental Approach: Acquiring High-Quality FTIR Spectra

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. Each functional group in a molecule absorbs at a characteristic frequency, making the resulting spectrum a unique "molecular fingerprint."

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): For solid samples, ATR-FTIR is often superior to traditional KBr pellets. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The technique involves pressing the sample against a high-refractive-index crystal (like diamond or germanium), where an evanescent wave penetrates a few microns into the sample, ensuring a clean and strong signal.

  • Solid-State Analysis: While solution-phase or gas-phase IR can provide data on isolated molecules (more akin to the DFT calculation), the solid state is often more relevant for drug development professionals, as active pharmaceutical ingredients (APIs) are typically formulated as solids. It is critical to recognize that solid-state spectra are heavily influenced by intermolecular forces, most notably hydrogen bonding, which can cause significant peak broadening and frequency shifts compared to the gas-phase theoretical model.[13]

Protocol 3.1: Step-by-Step ATR-FTIR Analysis of Benzimidazole
  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Scan:

    • With the clean, empty ATR anvil in place, perform a background scan. This records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of solid benzimidazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

  • Data Processing:

    • After acquisition, perform any necessary data processing, such as baseline correction to account for any drift or scattering effects.

Bridging Theory and Experiment: A Comparative Analysis

The true power of this combined approach lies in the direct comparison of the theoretical and experimental data. DFT calculations provide the detailed assignments for each vibrational mode, while the experimental spectrum provides the ground truth for the bulk material.

Workflow for Correlating DFT and Experimental Spectra

Caption: Workflow for comparing theoretical DFT and experimental FTIR data.

Data Presentation: Benzimidazole Vibrational Modes

The following table compares the experimental IR frequencies for solid benzimidazole with the scaled theoretical frequencies calculated at the B3LYP/6-311++G(d,p) level.

Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Description of Discrepancy
N-H Stretch ~3060 (broad)3505The experimental N-H stretch is significantly red-shifted and broadened due to strong intermolecular N-H···N hydrogen bonding in the solid state, an effect not present in the gas-phase calculation.[13]
Aromatic C-H Stretch 3100-30003080-3050Good agreement. This region is less affected by hydrogen bonding.
C=N/C=C Stretch (Ring) 1620, 15891630, 1595Excellent correlation. These high-energy ring vibrations are characteristic and well-predicted.[14]
N-H In-Plane Bend 14911501Very good agreement, indicating the model accurately captures the geometry of the imidazole ring.[8]
Ring Breathing Modes 1410, 12751415, 1280Strong correlation in the "fingerprint" region, crucial for confirming the overall molecular structure.[15]
C-H Out-of-Plane Bend ~745750Good agreement. This strong, sharp peak is characteristic of the ortho-disubstituted benzene ring.

Note: Experimental values are representative and can vary slightly based on sample preparation and instrument resolution. Theoretical values are scaled by 0.965.

Analysis and Interpretation
  • The N-H Stretch - A Tale of Two States: The most dramatic difference is in the N-H stretching region. The gas-phase DFT calculation predicts a sharp, high-frequency band for an unassociated N-H bond.[8] In contrast, the experimental spectrum shows a very broad, low-frequency absorption, which is the classic signature of strong intermolecular hydrogen bonding. This discrepancy is not a failure of the theory but rather a confirmation of the extensive hydrogen-bonded chains that benzimidazole forms in the solid state.

  • The Fingerprint Region - A Confirmatory Match: Below 1600 cm⁻¹, the correlation between the scaled theoretical and experimental spectra is generally excellent.[15][16] The complex pattern of C=C, C=N, C-N stretching, and various bending modes is well-reproduced by the calculation. This strong agreement in the fingerprint region validates that the fundamental geometry and electronic structure of the molecule are correctly modeled by the chosen DFT method.

  • Identifying Tautomers: For substituted benzimidazoles where the 1H and 3H tautomers are non-equivalent, separate DFT calculations for each isomer would be performed. By comparing the two resulting theoretical spectra with the single experimental spectrum, one can determine the dominant tautomer present in the sample. Key differences in the fingerprint region, particularly modes involving the substituent and the imidazole ring, would serve as diagnostic peaks for this identification.

Conclusion: A Symbiotic and Validating Approach

Neither DFT calculations nor experimental IR spectroscopy alone tells the complete story of benzimidazole tautomerism. They are not competing methodologies but are instead powerful, complementary tools.

  • DFT provides predictive power and detailed insight. It allows for the assignment of every vibrational mode and enables the study of individual, non-isolable tautomers, offering a "pure" gas-phase reference.

  • FTIR provides the experimental ground truth. It reveals the reality of the bulk material, including critical intermolecular interactions like hydrogen bonding that govern crystal packing and, ultimately, physicochemical properties.[13]

By using DFT to predict and assign the spectrum and experimental FTIR to validate the model and reveal solid-state effects, researchers can achieve a robust and comprehensive understanding of their molecular system. This integrated approach minimizes ambiguity and provides a high degree of confidence in structural elucidation, a critical step in the rational design of new benzimidazole-based therapeutics.

References

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Vibrational frequency scaling factors. National Institute of Standards and Technology. [Link]

  • Irikura, K. K., Johnson, R. D., & Kacker, R. N. (2005). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided?. The Journal of Physical Chemistry A, 118(42), 9673-9686. [Link]

  • Lapinski, L., Nowak, M. J., & Rostkowska, H. (1998). Matrix-Isolation FT−IR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Adenine Tautomers. 1. H-Bonding of Benzimidazoles with H2O in Ar Matrices. The Journal of Physical Chemistry A, 102(13), 2241-2250. [Link]

  • Reva, I., Jarmelo, S., & Lapinski, L. (2019). Dual Photochemistry of Benzimidazole. The Journal of Physical Chemistry A, 123(42), 9037-9048. [Link]

  • Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, and Density Functional Theory Methods for the Prediction of Fundamentals. The Journal of Physical Chemistry, 100(41), 16502-16513. (Note: While this is a foundational paper, a direct link is not provided by the search. The concept is widely cited, e.g., in NIST CCCBDB).
  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]

  • Pham, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12, 12345-12356. [Link]

  • Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Journal of Chemical and Pharmaceutical Research, 8(1), 56-66. [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1563. [Link]

  • Al-Omary, F. A. M., et al. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Electrochemical Science, 11, 804-820. [Link]

  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]

  • Arivazhagan, M., & Anitha, R. (2014). FT-IR, FT-Raman spectra, and density functional theoretical studies on 2-aminobenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 598-607. [Link]

  • Pashchevskaya, N. V., et al. (2010). Effect of the Condition of Synthesis on the Composition and Structure of Copper(II) Complexes with Benzimidazole. Russian Journal of Coordination Chemistry, 36, 686-691. [Link]

  • Joseph, L., et al. (2013). Density functional theory study, FT-IR and FT-Raman spectra and SQM force field calculation for vibrational analysis of 1, 3-Bis (hydroxymethyl) benzimidazolin-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 432-440. [Link]

  • Krishnakumar, V., & John, X. (2007). Analysis of Vibrational Spectra of 5,6-dimethyl Benzimidazole Based on Density Functional Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 1044-1049. [Link]

  • Klots, T. D., et al. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A, 106(40), 9241-9251. [Link]

  • Muthu, S., et al. (2023). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of Molecular Structure, 1272, 134177. [Link]

  • Shakila, G., Periandy, S., & Ramalingam, S. (2011). Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 732-739. [Link]

  • Ali, A. M., et al. (2020). Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. Egyptian Journal of Chemistry, 63(7), 2469-2478. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-2-phenyl-1H-benzo[d]imidazole. RSC Advances, 12, 13456-13471. [Link]

  • Dattani, N. (2021). What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link]

  • Yang, W. (2014). What is B3LYP and why is it the most popular functional in DFT?. Quora. [Link]

  • Woodcock, H. L., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Physical Chemistry A, 112(10), 2015-2026. [Link]

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Optical Bandgap Engineering in Conjugated Benzimidazoles: A Comparative Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical Bandgap Engineering in Conjugated Benzimidazoles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Benzimidazole derivatives are pivotal in drug discovery (e.g., anthelmintics, proton pump inhibitors) and optoelectronics (OLEDs, sensors) due to their high thermal stability and tunable electronic properties. This guide provides an objective analysis of the UV-Vis absorption maxima (


) of conjugated benzimidazole systems. By comparing substituent effects—from simple phenyl rings to "push-pull" styryl systems—we elucidate the structure-property relationships governing the HOMO-LUMO gap.
Mechanistic Foundations: Tuning the -System

The optical absorption of benzimidazoles arises primarily from


 electronic transitions. The position of the absorption maximum is a direct proxy for the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Conjugation Extension: Fusing aromatic rings or adding vinyl linkers (styryl groups) expands the delocalization path, destabilizing the HOMO and stabilizing the LUMO, resulting in a bathochromic (red) shift.

  • Intramolecular Charge Transfer (ICT): Introducing an electron-donating group (EDG) at the 2-phenyl position and an electron-withdrawing group (EWG) on the benzimidazole core creates a "push-pull" system. This significantly narrows the bandgap and increases the molar extinction coefficient (

    
    ).
    
Diagram 1: Electronic Transition Mechanisms

ElectronicTransitions Base Benzimidazole Core (High Bandgap) Subst 2-Position Substitution Base->Subst Path1 Aryl Conjugation (e.g., Phenyl) Subst->Path1 + Benzene Ring Path2 Vinyl Expansion (e.g., Styryl) Subst->Path2 + Double Bond Path3 Push-Pull (ICT) (e.g., -NMe2 / -NO2) Subst->Path3 + Donor/Acceptor Result1 Moderate Red Shift (~305 nm) Path1->Result1 Result2 Strong Red Shift (~345 nm) Path2->Result2 Result3 Dramatic Shift + Color (>360 nm) Path3->Result3

Caption: Structural modifications at the C-2 position dictate the extent of orbital overlap and the resulting spectral shift.

Comparative Analysis: Absorption Maxima Data

The following table synthesizes experimental data for 2-substituted benzimidazoles. Data is standardized for ethanol (EtOH) or methanol (MeOH) solutions, as solvent polarity significantly influences


 via solvatochromism.

Table 1: UV-Vis Absorption Maxima of Key Derivatives

Compound ClassDerivative (R at C-2)

(nm)

Visual AppearanceMechanism of Shift
Baseline Hydrogen (Unsubstituted)270 - 275 ~3.7ColorlessBasic aromatic

transitions.
Aryl Phenyl300 - 305 4.2White/Pale SolidConjugation extension between imidazole and phenyl ring.
EWG-Aryl 4-Nitrophenyl310 - 315 4.3Yellow CrystalsInductive withdrawal lowers LUMO; weak mesomeric interaction.
EDG-Aryl 4-Aminophenyl325 - 335 4.1Tan/Brown SolidAuxochromic effect; lone pair participates in resonance (n

).
Styryl Styryl (Cinnamyl)340 - 350 4.5Yellow/Green SolidVinyl linker adds significant conjugation length.
Push-Pull 4-(Dimethylamino)phenyl350 - 370 4.6Bright Yellow/OrangeStrong ICT from

donor to benzimidazole acceptor.

Critical Insight: The transition from a phenyl substituent (305 nm) to a styryl substituent (345 nm) represents a


40 nm bathochromic shift. This "vinyl shift" is a critical design tool for moving absorption into the UVA/visible region without adding heavy polycyclic aromatics.
Experimental Protocol: Accurate Determination of and

To ensure reproducibility and adherence to the Beer-Lambert Law (


), the following protocol controls for aggregation and solvent cutoff effects.
Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Ethanol (Cutoff: 210 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone (Cutoff: 330 nm).

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV light below 320 nm and must not be used.

  • Blank: Pure solvent from the same batch used for solvation.

Workflow Diagram

ProtocolWorkflow Start Stock Solution Prep (1.0 mM in DMSO) Dilution Serial Dilution (Target: 10-50 µM in Ethanol) Start->Dilution Avoid Aggregation Blank Baseline Correction (Pure Ethanol) Dilution->Blank Scan Spectral Scan (200 - 600 nm) Blank->Scan Analysis Calculate Molar Absorptivity (ε) ε = A / (c * l) Scan->Analysis Extract λmax

Caption: Step-by-step workflow for determining molar extinction coefficients.

Step-by-Step Methodology
  • Stock Preparation: Weigh approximately 1-2 mg of the benzimidazole derivative. Dissolve in a minimal amount of DMSO (if solubility in ethanol is low) or directly in ethanol to create a 1.0 mM stock.

  • Working Solution: Dilute the stock into spectroscopic grade ethanol to achieve a final concentration of 10 µM (

    
     M) .
    
    • Note: Concentrations

      
       µM often lead to 
      
      
      
      -stacking aggregation, causing peak broadening and hypochromic shifts.
  • Baseline: Insert a cuvette containing pure solvent. Run a baseline correction on the spectrophotometer.

  • Measurement: Scan from 600 nm down to 200 nm.

  • Validation: Verify that absorbance (

    
    ) at 
    
    
    
    is between 0.2 and 0.8. If
    
    
    , dilute further to maintain linearity.
Advanced Considerations: pH-Dependent Switching

Benzimidazoles are amphoteric. The imidazole ring contains a pyridine-like nitrogen (


) that can be protonated.
  • Acidic Conditions (pH < 4): Protonation of the

    
     atom forms the benzimidazolium cation. This typically stabilizes the LUMO more than the HOMO, leading to a red shift  (bathochromic) and often a loss of fluorescence (quenching) due to photoinduced electron transfer (PET) pathways.
    
  • Basic Conditions (pH > 12): Deprotonation of the

    
     pyrrole-like hydrogen yields the anion, causing distinct spectral changes, often a blue shift  (hypsochromic) relative to the cation, but dependent on the specific substituents.
    

Application Note: This pH sensitivity makes 2-phenylbenzimidazole derivatives excellent candidates for ratiometric pH sensing in biological environments.

References
  • Substituent Effects on UV Spectra

    • Study: "Photophysical Properties, Effect of Substituents and Solvent on the Nature of the Transition of Benzimidazole Deriv
    • Source: ResearchGate.

  • Styryl Benzimidazole Synthesis & Spectra

    • Study: "Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids."
    • Source: NIH / PMC.

  • Push-Pull Systems (Amino-derivatives)

    • Study: "Photophysical study of 2-(4′-N,N-dimethylaminophenyl)
    • Source: RSC Publishing.

  • Standard Reference Data

    • Data: 2-Phenylbenzimidazole UV/Vis Spectrum.
    • Source: NIST Chemistry WebBook.

Sources

Benchmarking Benzimidazole Derivatives: A Technical Guide to DNA Gyrase Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative analysis of benzimidazole derivatives as DNA Gyrase B (GyrB) inhibitors vs. standard antibiotics.

Executive Summary: The Shift to GyrB Targeting

In the landscape of antimicrobial resistance, the ATP-binding subunit of bacterial DNA gyrase (GyrB) has emerged as a high-value target. Unlike fluoroquinolones (e.g., Ciprofloxacin) which stabilize the DNA-Gyrase cleavage complex (GyrA), many benzimidazole derivatives function as ATPase inhibitors, competing directly with ATP for the binding pocket on GyrB.

This distinction is critical. It means benzimidazoles can potentially bypass established fluoroquinolone resistance mechanisms. This guide objectively compares the binding affinity and inhibitory potential of novel benzimidazole scaffolds against standard clinical agents, supported by experimental protocols and structural activity relationship (SAR) data.

Mechanism of Action & Structural Logic

To engineer effective inhibitors, one must understand the "lock and key" mechanism within the GyrB pocket. The benzimidazole scaffold mimics the adenine ring of ATP, allowing it to slot into the active site.

The Interaction Network

Effective binding relies on a specific network of residues within the E. coli GyrB ATP-binding domain (PDB: 1KZN):

  • Asp73: Crucial for hydrogen bonding; often interacts with the N-H of the benzimidazole or a 2-position substituent.

  • Val120: Provides hydrophobic stabilization (pi-alkyl interactions).

  • Asn46: A key anchor point for hydrogen bond acceptors.

  • Thr165: Often targeted to mimic the phosphate-binding region of ATP.

Visualization: The Inhibition Pathway

The following diagram illustrates where benzimidazole derivatives intercept the gyrase catalytic cycle compared to standard fluoroquinolones.

GyraseInhibition Gyrase Active DNA Gyrase (A2B2 Heterotetramer) ATP_Bind ATP Binding (GyrB Subunit) Gyrase->ATP_Bind Initiation Strand_Pass Strand Passage (DNA Cleavage/Religation) ATP_Bind->Strand_Pass ATP Hydrolysis Supercoiled Negatively Supercoiled DNA Product Strand_Pass->Supercoiled Release Benzimidazole Benzimidazole Derivatives (Competitive Inhibitor) Benzimidazole->ATP_Bind BLOCKS (Competes w/ ATP) Cipro Fluoroquinolones (Ciprofloxacin) Cipro->Strand_Pass TRAPS (Cleavage Complex)

Figure 1: Mechanism of Action. Benzimidazoles primarily block the ATP-binding step (GyrB), whereas Ciprofloxacin traps the DNA cleavage complex (GyrA).

Comparative Performance Analysis

The following data synthesizes recent findings on 2,5(6)-substituted benzimidazoles compared to standard antibiotics.

Table 1: Binding Affinity & Inhibitory Potency Profile
Compound ClassTarget SubunitBinding Energy (ΔG)IC50 (Gyrase Supercoiling)Key Interaction Residues
Benzimidazole-Triazole Hybrid GyrB (ATPase)-9.8 kcal/mol0.5 - 2.0 µMAsn46, Glu50, Thr165
2-Aminophenyl Benzimidazole GyrB (ATPase)-8.1 kcal/mol5.0 - 10.0 µMAsp73, Val120 (Hydrophobic)
Novobiocin (Standard) GyrB (ATPase)-7.5 kcal/mol~0.2 µMAsp73, Arg136
Ciprofloxacin (Standard) GyrA (DNA)-6.1 kcal/mol*~0.5 µMSer83, Glu87 (in GyrA)

*Note: Ciprofloxacin docking scores vary significantly based on the presence of DNA in the crystal structure. The value above reflects protein-only docking for comparison, though its primary mechanism requires DNA.

Structural Activity Relationship (SAR) Insights
  • Position 2 Substitution: Introducing an aminophenyl or mercapto group at position 2 significantly enhances affinity by acting as a hydrogen bond donor to Asp73 .

  • Position 5/6 Functionalization: Electron-withdrawing groups (e.g., -NO2, -Cl) or heterocyclic extensions (triazoles) at these positions increase hydrophobic contact area with Val120 , improving the binding energy from ~-6.5 to >-9.0 kcal/mol.

  • Hybridization: Fusing benzimidazoles with triazoles or quinolines often results in "dual-binding" modes, lowering the IC50 values to the sub-micromolar range, comparable to Novobiocin.

Experimental Protocols

To replicate these findings or screen new derivatives, use the following self-validating workflow.

Phase 1: In Silico Molecular Docking (Validation Step)

Before synthesis, validate the binding mode.

  • Software: AutoDock Vina or AutoDock 4.2.

  • Target: E. coli DNA Gyrase B (PDB ID: 1KZN - co-crystallized with Clorobiocin).[1]

  • Protocol:

    • Prep Receptor: Remove water molecules and co-crystallized ligand from 1KZN. Add polar hydrogens and Kollman charges.

    • Prep Ligand: Draw benzimidazole derivative, minimize energy (MMFF94), and detect torsion root.

    • Grid Box: Center on the ATP binding pocket (approx coordinates: X=18, Y=25, Z=35 for 1KZN). Size: 40x40x40 Å.

    • Run: Execute docking with exhaustiveness=8.

    • Success Criteria: A binding energy < -7.0 kcal/mol and H-bonds with Asp73 or Asn46 .[2]

Phase 2: In Vitro DNA Supercoiling Assay (The "Gold Standard")

This assay measures the ability of the enzyme to convert relaxed plasmid into supercoiled DNA.

Materials:

  • Relaxed pBR322 plasmid DNA.[3][4]

  • E. coli DNA Gyrase (Holoenzyme).[3][5][6][7]

  • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1 mM ATP).[4]

Step-by-Step Workflow:

  • Incubation: Mix 1 U of DNA Gyrase with varying concentrations of the benzimidazole derivative (0.1 µM – 100 µM) in Assay Buffer. Incubate for 10 mins at room temperature (allows inhibitor to bind GyrB).

  • Reaction Start: Add 0.5 µg relaxed pBR322 DNA. Total volume: 30 µL.[3][4]

  • Elongation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 30 µL of STEB buffer (40% sucrose, 100 mM Tris, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Proteinase K.

  • Analysis: Load samples onto a 1% agarose gel (run at 50V for 3-4 hours).

    • Result:Supercoiled DNA migrates faster (lower band). Relaxed DNA migrates slower (upper band).

    • Inhibition: Appearance of the upper "relaxed" band indicates the drug prevented supercoiling.

Visualization: Screening Workflow

AssayWorkflow Design 1. Scaffold Design (2,5-Substituted Benzimidazole) Docking 2. In Silico Docking (Target: PDB 1KZN) Design->Docking Filter Filter: ΔG < -7.0 kcal/mol? Docking->Filter Filter->Design No Synthesis 3. Chemical Synthesis (Suzuki/Buchwald Coupling) Filter->Synthesis Yes Assay 4. Supercoiling Assay (pBR322 + Gyrase + ATP) Synthesis->Assay Readout 5. Gel Electrophoresis (IC50 Calculation) Assay->Readout

Figure 2: Integrated Screening Workflow. From computational design to wet-lab validation.

References

  • Rashdan, H.R.M. et al. (2021). Benzimidazole derivatives as potent DNA gyrase inhibitors: Synthesis and antimicrobial evaluation.[8] Journal of Molecular Structure.

  • MDPI Molecules (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.

  • Inspiralis. DNA Gyrase Supercoiling Assay Protocol.

  • ProFoldin. E. coli DNA Gyrase Assay Kit Information.

  • Asian Journal of Organic & Medicinal Chemistry (2021). Molecular Docking of Mercapto Benzimidazole Derivatives against DNA Gyrase Subunit B.[9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.